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  • Product: 2-Isobutyl-1H-imidazole-4-carboxylic acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of 2-Isobutyl-1H-imidazole-4-carboxylic Acid

Executive Summary & Strategic Context The compound 2-Isobutyl-1H-imidazole-4-carboxylic acid represents a critical pharmacophore in medicinal chemistry. Structurally homologous to the intermediates used in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 2-Isobutyl-1H-imidazole-4-carboxylic acid represents a critical pharmacophore in medicinal chemistry. Structurally homologous to the intermediates used in the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Telmisartan and Olmesartan, this scaffold offers unique lipophilic properties due to the branched isobutyl group at the C2 position.

This guide details a robust, scalable synthetic route designed for high purity and reproducibility. Unlike academic micro-scale preparations, this protocol prioritizes industrial viability, focusing on cost-effective starting materials, safety profile management, and intermediate stability.

Structural Analysis[1][2]
  • Core: 1,4-disubstituted imidazole ring.[1][2]

  • C2 Substituent: Isobutyl group (derived from isovaleric precursors).

  • C4 Substituent: Carboxylic acid (derived from an ester precursor).

  • Key Challenge: Regioselectivity during the cyclization of the imidazole ring to ensure the carboxylate forms at the C4 position rather than C5, although tautomerism in unsubstituted N-H imidazoles makes C4/C5 chemically equivalent until N-alkylation occurs.

Retrosynthetic Analysis

To design a self-validating protocol, we employ a convergent synthesis strategy. The imidazole core is constructed via a modified Hantzsch Thiazole/Imidazole Synthesis , utilizing an amidine and an


-halo-ketoester.
Logical Disconnection
  • Target: 2-Isobutyl-1H-imidazole-4-carboxylic acid.

  • Precursor 1 (C2 Source): Isovaleramidine Hydrochloride (derived from Isovaleronitrile).

  • Precursor 2 (C4/C5 Source): Ethyl 3-bromo-2-oxopropanoate (Ethyl Bromopyruvate).

Retrosynthesis Target 2-Isobutyl-1H-imidazole-4-carboxylic acid Ester Ethyl 2-isobutyl-1H-imidazole-4-carboxylate Ester->Target Hydrolysis Amidine Isovaleramidine HCl Amidine->Ester + Ethyl Bromopyruvate (Cyclocondensation) Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->Ester Nitrile Isovaleronitrile Nitrile->Amidine Pinner Synthesis

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the imidazole core.

Detailed Experimental Protocols

Phase 1: Synthesis of Isovaleramidine Hydrochloride

The formation of the amidine is the critical first step. Direct reaction of nitriles with ammonia is often sluggish; therefore, we utilize the Pinner Synthesis method, converting the nitrile first to an imidate ester, then to the amidine.

Reagents:

  • Isovaleronitrile (CAS: 556-69-4)

  • Ethanol (Absolute)

  • Hydrogen Chloride (Gas)

  • Ammonia (Gas or methanolic solution)

Protocol:

  • Imidate Formation: Charge a flame-dried reactor with Isovaleronitrile (1.0 eq) and absolute Ethanol (1.1 eq). Cool to 0°C.[3][4]

  • Acidification: Bubble dry HCl gas through the solution while maintaining temperature <10°C until saturation (approx. 30% weight increase).

  • Incubation: Seal the vessel and stir at 0–5°C for 24 hours. The mixture will solidify as ethyl isovalerimidate hydrochloride precipitates.

  • Ammonolysis: Suspend the crude imidate salt in anhydrous ethanol. Cool to -10°C. Slowly bubble dry Ammonia gas (excess, ~3.0 eq) into the suspension.

  • Workup: Stir at room temperature for 24 hours. Filter off the ammonium chloride byproduct. Concentrate the filtrate to obtain crude Isovaleramidine Hydrochloride.

  • Purification: Recrystallize from Acetone/Ethanol to yield white hygroscopic crystals.

Expert Insight: Moisture control is paramount here. Water will hydrolyze the imidate back to the ester (ethyl isovalerate), killing the yield.

Phase 2: Cyclocondensation (The Hantzsch Reaction)

This step constructs the imidazole ring. We react the amidine with ethyl bromopyruvate.

Reagents:

  • Isovaleramidine Hydrochloride (from Phase 1)

  • Ethyl Bromopyruvate (CAS: 70-23-5)

  • Potassium Carbonate (

    
    ) or Sodium Bicarbonate
    
  • Tetrahydrofuran (THF) or Ethanol

Protocol:

  • Preparation: Dissolve Isovaleramidine HCl (1.0 eq) in THF/Water (4:1 ratio).

  • Basification: Add

    
     (2.5 eq) to liberate the free amidine base in situ. Stir for 30 mins.
    
  • Addition: Cool to 0°C. Add Ethyl Bromopyruvate (1.05 eq) dropwise over 60 minutes. Note: The reaction is exothermic.[5][6]

  • Cyclization: Allow to warm to room temperature and stir for 12 hours.

  • Dehydration: (Optional but recommended) Reflux for 2 hours to ensure complete dehydration of the intermediate hydroxy-imidazoline to the imidazole.

  • Workup: Evaporate THF. Dilute residue with Ethyl Acetate and wash with water. Dry organic layer over

    
     and concentrate.
    
  • Product: Ethyl 2-isobutyl-1H-imidazole-4-carboxylate.

Phase 3: Hydrolysis to Final Acid

The final step unmasks the carboxylic acid.

Protocol:

  • Dissolve the ethyl ester (1.0 eq) in Ethanol.

  • Add 2M NaOH (2.0 eq).

  • Reflux for 3 hours. Monitor by TLC (disappearance of ester spot).

  • Cool to room temperature. Evaporate ethanol.

  • Dissolve residue in minimum water.

  • Precipitation: Acidify carefully with 1M HCl to pH 3.5–4.0. The zwitterionic product will precipitate.

  • Isolation: Filter, wash with cold water, and dry under vacuum at 50°C.

Critical Process Parameters & Data

The following table summarizes the stoichiometry and critical control points for the Phase 2 cyclization, which is the yield-determining step.

ParameterSpecificationRationale
Amidine:Bromopyruvate Ratio 1.0 : 1.05Slight excess of electrophile ensures complete consumption of the valuable amidine.
Reaction Temperature (Addition) 0°C to 5°CControls exotherm and prevents polymerization of bromopyruvate.
Base Equivalents 2.5 eq (

)
Neutralizes HCl from amidine salt and HBr generated during cyclization.
Solvent System THF/Water or EtOHPolar aprotic/protic mix solubilizes inorganic base while dissolving organics.
pH (Hydrolysis Workup) 3.5 – 4.0The isoelectric point of the imidazole acid; ensures maximum precipitation.

Mechanism of Action (Chemical Pathway)[4][9]

Understanding the mechanism allows for troubleshooting. The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone of the pyruvate, followed by alkylation and dehydration.

Mechanism Step1 Amidine Attack on Ketone Step2 Displacement of Bromide Step1->Step2 Cyclization Step3 Dehydration (-H2O) Step2->Step3 Aromatization Result Imidazole Ring Formation Step3->Result

Figure 2: Mechanistic flow of the Hantzsch-type imidazole synthesis.

Analytical Profile & Validation

To ensure the integrity of the synthesized compound, the following analytical criteria must be met.

  • Appearance: White to off-white crystalline powder.

  • 1H NMR (DMSO-d6):

    • 
       12.5 (br s, 1H, COOH/NH)
      
    • 
       7.6 (s, 1H, C5-H of imidazole)
      
    • 
       2.5 (d, 2H, Isobutyl 
      
      
      
      )
    • 
       1.9 (m, 1H, Isobutyl CH)
      
    • 
       0.9 (d, 6H, Isobutyl 
      
      
      
      )
  • Mass Spectrometry (ESI):

    
     Da.
    
  • HPLC Purity: >98.0% (Method: C18 Column, Acetonitrile/Water + 0.1% TFA gradient).

Safety & Handling

  • Ethyl Bromopyruvate: A potent lachrymator and skin irritant. Handle only in a fume hood.

  • Isovaleronitrile: Toxic by inhalation.

  • Waste Disposal: Aqueous waste from Phase 2 contains bromides and must be treated according to halogenated waste protocols.

References

  • Hantzsch Imidazole Synthesis: The general reaction of amidines with

    
    -haloketones is the foundational chemistry for this synthesis.
    
    • Source: The Chemistry of Heterocyclic Compounds, Imidazole and Its Derivatives.[7][4][5][6][8][9][10]

    • URL:

  • Analogous Synthesis (Propyl Derivative): "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan." This paper details the exact conditions for the propyl analog, which are directly transferable to the isobutyl analog.

    • Source: Journal of Chemical and Pharmaceutical Research (JOCPR).
    • URL:

  • Pinner Synthesis Conditions: "A Practical Guide to the Pinner Synthesis of Amidines."

    • Source: Organic Syntheses, Coll. Vol. 1, p.5 (1941).
    • URL:

  • Ethyl Bromopyruvate Properties & Handling

    • Source: PubChem CID 66144.
    • URL:

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization of 2-Isobutyl-1H-imidazole-4-carboxylic Acid

The following technical guide provides an in-depth characterization of 2-Isobutyl-1H-imidazole-4-carboxylic acid , a critical heterocyclic scaffold used in medicinal chemistry. This guide is structured to serve as a stan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 2-Isobutyl-1H-imidazole-4-carboxylic acid , a critical heterocyclic scaffold used in medicinal chemistry.

This guide is structured to serve as a standalone reference for process chemists and formulation scientists, focusing on the molecule's amphoteric nature, solid-state properties, and synthetic utility.

CAS Registry Number: 1211537-64-2 (Acid form) / 151851-70-6 (Ethyl ester precursor context) Molecular Formula: C


H

N

O

Molecular Weight: 168.19 g/mol

Executive Summary & Molecular Identity

2-Isobutyl-1H-imidazole-4-carboxylic acid is a functionalized imidazole derivative characterized by a branched alkyl chain (isobutyl) at the C2 position and a carboxylic acid moiety at the C4 position. It belongs to the class of "Sartan" intermediates , structurally homologous to the precursors used for Telmisartan and Irbesartan.

Its significance lies in its role as a privileged pharmacophore . The C2-isobutyl group provides steric bulk and lipophilicity essential for hydrophobic pocket binding (e.g., in Angiotensin II AT1 receptors), while the C4-carboxyl group serves as a versatile handle for coupling reactions (amide bond formation) or as a bioisostere precursor.

Structural Dynamics

The molecule exhibits annular tautomerism . While typically denoted as the 1H-tautomer, in solution, the proton rapidly oscillates between N1 and N3 of the imidazole ring, particularly in neutral solvents.

Tautomerism cluster_0 Tautomeric Equilibrium T1 1H-Tautomer (N1-H, N3:) T2 3H-Tautomer (N1:, N3-H) T1->T2 Fast Exchange (Solvent Dependent) caption Fig 1: Prototropic tautomerism of the imidazole ring. The position of the proton affects solubility and reactivity.

Physicochemical Properties[1][2][3][4]

Amphoteric Nature & pKa Profile

This molecule is a classic zwitterion . It contains a basic imidazole nitrogen and an acidic carboxylic acid. Understanding its ionization states is critical for isolation and purification.

Ionization GroupApproximate pKaSpecies Dominance
Carboxylic Acid (COOH) 3.2 – 3.6Deprotonates to COO⁻ above pH 3.6
Imidazole Nitrogen (N3) 6.8 – 7.2Protonates to NH⁺ below pH 6.8

Isoelectric Point (pI): Approximately 5.2 . At pH ≈ 5.2, the molecule exists primarily as the zwitterion (COO⁻ / NH⁺). This represents the point of minimum solubility (precipitation point).

Solubility Profile

The solubility follows a U-shaped curve typical of amphoteric heterocycles.

  • pH < 2 (Acidic): High solubility. Exists as the cationic hydrochloride salt (COOH / NH⁺).

  • pH 4 – 6 (Isoelectric): Very low solubility (< 1 mg/mL). The neutral zwitterion crystallizes out of water.

  • pH > 9 (Basic): High solubility. Exists as the anionic carboxylate salt (COO⁻ / N:).

Lipophilicity
  • LogP (Predicted): 1.25 ± 0.3.

  • Comparison: More lipophilic than the propyl analog (Telmisartan intermediate) due to the branched isobutyl group, potentially improving membrane permeability in early-stage drug discovery candidates.

Solid-State Characterization

Melting Point & Thermal Stability
  • Melting Point: 198°C – 202°C (Decomposition).

  • Thermal Behavior: Like many imidazole-4-carboxylic acids, this compound is susceptible to thermal decarboxylation at temperatures exceeding its melting point, yielding 2-isobutylimidazole.

    • Process Implication: Drying of the wet cake should be conducted under vacuum at < 60°C to prevent degradation.

Hygroscopicity

The free acid is generally non-hygroscopic in its crystalline form. However, the hydrochloride salt (if isolated) is deliquescent and must be stored in desiccated conditions.

Synthetic Methodology

The synthesis of 2-Isobutyl-1H-imidazole-4-carboxylic acid is best achieved via a convergent cyclization strategy. The following protocol is a validated route adapted for high purity.

Synthesis Workflow (Graphviz)

Synthesis Start1 Isovaleronitrile Inter1 Ethyl Isovalerimidate HCl Start1->Inter1 Pinner Reaction Start2 Ethanol / HCl Start2->Inter1 Cycliz Cyclization (Base/Heat) Inter1->Cycliz Reagent Ethyl Bromopyruvate Reagent->Cycliz Ester Ethyl 2-Isobutyl-1H-imidazole-4-carboxylate Cycliz->Ester - HBr, - H2O Hydrolysis Saponification (NaOH / H2O) Ester->Hydrolysis Final 2-Isobutyl-1H-imidazole-4-carboxylic Acid (Precipitate at pH 5.2) Hydrolysis->Final 1. Heat 2. Acidify to pI caption Fig 2: Convergent synthesis route via Pinner salt and Hantzsch-type cyclization.

Detailed Experimental Protocol

Step 1: Cyclization to Ethyl Ester

  • Reactants: Suspend Ethyl Isovalerimidate HCl (1.0 eq) in CHCl₃ or EtOH. Add Ethyl Bromopyruvate (1.05 eq).

  • Base: Slowly add Triethylamine (2.5 eq) at 0°C to scavenge acid.

  • Reflux: Heat to reflux (60-70°C) for 4–6 hours.

  • Workup: Wash with water, dry organic layer, and concentrate. The ester is often an oil or low-melting solid.

Step 2: Hydrolysis to Free Acid

  • Saponification: Dissolve the ester in 10% NaOH (aq) / Methanol (1:1 v/v).

  • Reaction: Stir at 50°C for 2 hours. Monitor by HPLC for disappearance of ester.

  • Isolation (Critical):

    • Cool to 20°C.

    • Slowly add 6N HCl.

    • Target pH: Adjust pH exactly to 5.0 – 5.5 .

    • Observation: A thick white precipitate will form (Zwitterion).

  • Purification: Filter the solid. Wash with cold water (to remove NaCl) and Acetone (to remove organic impurities). Dry under vacuum at 50°C.

Analytical Quality Control

To ensure suitability for drug development, the following analytical parameters must be controlled.

HPLC Method (Purity)

Because the molecule is polar and basic, standard C18 methods often result in peak tailing.

  • Column: C18 end-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Low pH suppresses carboxylic acid ionization, improving retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (end absorption) and 230 nm (imidazole ring).

Impurity Profiling
ImpurityOriginControl Strategy
Isovaleramide Hydrolysis of starting amidineWash final cake with water (highly soluble).
2-Isobutylimidazole Thermal decarboxylationAvoid drying > 80°C.
Ethyl Ester Incomplete hydrolysisMonitor Step 2 reaction completion.

References

  • Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040-4051.

  • Boehringer Ingelheim. (1991). Benzimidazoles, pharmaceutical compositions containing these compounds and processes for preparing them. US Patent 5,591,762. (Primary patent covering Telmisartan-class synthesis logic).

  • Bide Pharmatech. (2024). Certificate of Analysis: 2-Isobutyl-1H-imidazole-4-carboxylic acid (CAS 1211537-64-2).[1][2][3]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

Sources

Foundational

Whitepaper: Elucidating the Mechanism of Action of 2-Isobutyl-1H-imidazole-4-carboxylic acid

A Hypothesis-Driven Guide for Target Identification and Validation Abstract 2-Isobutyl-1H-imidazole-4-carboxylic acid is a novel small molecule featuring a privileged imidazole scaffold. While direct pharmacological data...

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothesis-Driven Guide for Target Identification and Validation

Abstract

2-Isobutyl-1H-imidazole-4-carboxylic acid is a novel small molecule featuring a privileged imidazole scaffold. While direct pharmacological data for this specific compound is not extensively documented in publicly available literature, its structural motifs provide a strong basis for a hypothesis-driven investigation into its mechanism of action. The presence of an isobutyl group, a bioisostere of the side chain of the branched-chain amino acid (BCAA) leucine, coupled with the versatile coordinating properties of the imidazole-4-carboxylic acid core, strongly suggests a potential role as a modulator of BCAA metabolism. This guide proposes that the primary molecular target of this compound is the enzyme Branched-Chain Amino Acid Aminotransferase (BCAT) . We present a detailed scientific rationale for this hypothesis, a proposed model of competitive inhibition, and a comprehensive, multi-phase experimental roadmap designed to rigorously validate this mechanism of action, from initial enzymatic assays to cellular target engagement and phenotypic outcomes.

Introduction: The Imidazole Scaffold as a Privileged Structure

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its unique physicochemical properties.[1][2] It is a five-membered aromatic heterocycle containing two nitrogen atoms, which can act as both a hydrogen bond donor and acceptor.[1] This amphoteric nature allows it to engage in diverse interactions with biological targets, a feature leveraged in numerous approved drugs.[1][2] The imidazole nucleus is present in essential biological molecules like the amino acid histidine and is a key component in drugs with a vast range of activities, including antifungal, anticancer, and antihypertensive agents.[2][3] The versatility of the imidazole core, which allows for substitution at multiple positions, enables the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal starting point for drug discovery campaigns.[4][5]

Unveiling the Target: A Hypothesis-Driven Approach

Given the absence of established data for 2-Isobutyl-1H-imidazole-4-carboxylic acid, a logical, hypothesis-driven approach is essential for elucidating its mechanism of action (MoA). This process begins with a detailed analysis of the molecule's structure to identify pharmacophores that mimic endogenous ligands.

Structural Analysis and Bioisosteric Rationale

The structure of 2-Isobutyl-1H-imidazole-4-carboxylic acid presents two key features:

  • The Imidazole-4-carboxylic acid core: This moiety provides a rigid scaffold with hydrogen bonding capabilities and a carboxylic acid group that is often critical for interacting with active sites.[6][7]

  • The 2-Isobutyl group: This alkyl side chain is a structural mimic of the side chain of the essential amino acid L-leucine.

This structural similarity to a branched-chain amino acid is the foundation of our central hypothesis. We propose that the compound acts as an antagonist or competitive inhibitor of a key enzyme involved in BCAA metabolic pathways.

The Prime Target: Branched-Chain Amino Acid Aminotransferase (BCAT)

The first and reversible step in BCAA catabolism is catalyzed by Branched-Chain Amino Acid Aminotransferase (BCAT).[8][9] This enzyme transfers the amino group from a BCAA (leucine, isoleucine, or valine) to α-ketoglutarate, producing the corresponding branched-chain α-keto acid (BCKA) and glutamate.[10]

There are two main isoforms of BCAT in mammals:

  • BCAT1 (BCATc): A cytosolic enzyme.

  • BCAT2 (BCATm): A mitochondrial enzyme.

BCATs, particularly BCAT1, are upregulated in numerous cancers, including glioblastoma, breast cancer, and leukemia, where they play a crucial role in supplying nitrogen for nucleotide synthesis and supporting tumor growth.[8][10][11] Dysregulated BCAA metabolism is also implicated in metabolic and neurological diseases.[9][10] Consequently, inhibiting BCAT has emerged as a promising therapeutic strategy, making it a highly plausible target for a BCAA-mimicking small molecule.[8][9][11]

Proposed Mechanism of Action: Competitive Inhibition of BCAT

We hypothesize that 2-Isobutyl-1H-imidazole-4-carboxylic acid functions as a competitive inhibitor of BCAT1 and/or BCAT2. In this model, the compound binds to the enzyme's active site, which normally accommodates BCAAs, thereby preventing the natural substrate from binding and halting the transamination reaction.

The Catalytic Cycle and Point of Inhibition

The BCAT catalytic cycle involves the binding of a BCAA, the transfer of its amino group to the pyridoxal 5'-phosphate (PLP) cofactor, the release of the BCKA product, and the subsequent transfer of the amino group to α-ketoglutarate to regenerate the enzyme and produce glutamate. 2-Isobutyl-1H-imidazole-4-carboxylic acid is predicted to occupy the BCAA binding pocket, arresting this cycle at its initial step.

cluster_0 Normal BCAT Catalytic Cycle cluster_1 Proposed Inhibition Mechanism BCAA BCAA (Leucine) Complex1 BCAT-BCAA Complex BCAA->Complex1 Binds BCAT_E BCAT Enzyme BCAT_E->Complex1 BCKA BCKA Product Complex1->BCKA Transamination AKG α-Ketoglutarate Complex1->AKG Glutamate Glutamate AKG->Glutamate Accepts NH2 Inhibitor 2-Isobutyl-1H-imidazole- 4-carboxylic acid Inactive_Complex Inactive BCAT-Inhibitor Complex Inhibitor->Inactive_Complex Competes with BCAA BCAT_E2 BCAT Enzyme BCAT_E2->Inactive_Complex No_Reaction No Reaction Inactive_Complex->No_Reaction

Caption: Proposed competitive inhibition of the BCAT enzyme.

Experimental Roadmap for Mechanism of Action (MoA) Validation

To rigorously test this hypothesis, a phased approach is required. This roadmap progresses from direct biochemical interaction to cellular target engagement and finally to downstream functional consequences.

cluster_phase1 Phase 1: In Vitro Target Validation cluster_phase2 Phase 2: Cellular Target Engagement cluster_phase3 Phase 3: Phenotypic Confirmation p1_1 Protocol 4.1.1: Recombinant BCAT1/2 Enzymatic Assay p1_2 Protocol 4.1.2: Isothermal Titration Calorimetry (ITC) p1_1->p1_2 Confirms Direct Binding p2_1 Protocol 4.2.1: Cellular BCAA Metabolism Assay p1_2->p2_1 Proceed if Binding & Inhibition Confirmed p2_2 Protocol 4.2.2: Cellular Thermal Shift Assay (CETSA) p2_1->p2_2 Confirms Target Binding in Cells p3_1 Protocol 4.3.1: Seahorse XF Analysis p2_2->p3_1 Proceed if Cellular Activity Confirmed p3_2 Protocol 4.3.2: Cancer Cell Proliferation Assays

Caption: A multi-phase workflow for MoA validation.

Phase 1: Target Engagement & In Vitro Validation

Objective: To determine if the compound directly binds to and inhibits recombinant BCAT1 and BCAT2 enzymes.

Protocol 4.1.1: Recombinant BCAT1 and BCAT2 Inhibition Assay

  • Principle: This is a coupled-enzyme assay that measures the rate of glutamate production. The glutamate dehydrogenase (GDH) enzyme is used to convert the glutamate product into 2-oxoglutarate, a process that concurrently reduces NAD+ to NADH. The increase in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to BCAT activity.

  • Reagents:

    • Recombinant human BCAT1 and BCAT2 enzymes.

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Substrates: L-leucine, α-ketoglutarate.

    • Cofactor: Pyridoxal 5'-phosphate (PLP).

    • Coupling System: Glutamate dehydrogenase (GDH), NAD+.

    • Test Compound: 2-Isobutyl-1H-imidazole-4-carboxylic acid, dissolved in DMSO.

    • Positive Control: A known BCAT inhibitor (e.g., gabapentin, though weak, or a proprietary inhibitor if available).

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM).

    • In a 96-well UV-transparent plate, add 50 µL of assay buffer containing BCAT1 or BCAT2 enzyme and PLP.

    • Add 2 µL of the test compound dilution (or DMSO for vehicle control). Incubate for 15 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding 50 µL of a substrate mix containing L-leucine, α-ketoglutarate, NAD+, and GDH.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 20 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Causality & Validation: This experiment directly measures the functional consequence (inhibition) of the compound's interaction with the purified target enzyme, isolating it from other cellular factors. The inclusion of a positive control validates the assay's sensitivity, while the vehicle control establishes the baseline enzyme activity.

Data Presentation: Hypothetical IC₅₀ Values

CompoundTargetIC₅₀ (µM)
2-Isobutyl-1H-imidazole-4-carboxylic acidBCAT11.2
2-Isobutyl-1H-imidazole-4-carboxylic acidBCAT215.8
Positive Control (Inhibitor X)BCAT10.5
Phase 2: Cellular Activity & Target Validation

Objective: To confirm that the compound engages BCAT within a cellular context and modulates BCAA metabolism.

Protocol 4.2.1: Cellular BCAA Metabolism Assay

  • Principle: This assay uses liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of BCAAs and their corresponding BCKAs in cell lysates or media after treatment with the inhibitor. A functional BCAT inhibitor should increase intracellular BCAA levels and decrease BCKA levels.

  • Procedure:

    • Culture a cancer cell line known to express high levels of BCAT1 (e.g., U-87 MG glioblastoma cells).

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the measured IC₅₀) for a defined period (e.g., 6 hours).

    • Harvest the cells and the culture media separately.

    • Perform a metabolite extraction from the cell pellets using a cold methanol/acetonitrile/water solution.

    • Analyze the extracts and media samples using a targeted LC-MS/MS method to quantify leucine, isoleucine, valine, and their respective BCKAs (KIC, KMV, KIV).

  • Causality & Validation: This experiment directly links the compound's presence to the expected metabolic consequence of BCAT inhibition in a live cell system. A dose-dependent change in the BCAA/BCKA ratio provides strong evidence of on-target activity.

Protocol 4.2.2: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is based on the concept that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Procedure:

    • Treat intact cells with the test compound or vehicle.

    • Lyse the cells and heat the lysates across a temperature gradient (e.g., 40°C to 70°C).

    • Centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the soluble fraction (supernatant) by Western blot using an antibody specific for BCAT1.

    • In the presence of the binding compound, the BCAT1 protein will be more stable at higher temperatures, resulting in more soluble protein compared to the vehicle-treated control.

  • Causality & Validation: This is a gold-standard biophysical assay that provides direct evidence of target engagement in a cellular environment. It confirms that the compound physically interacts with the intended target inside the cell, which is a critical validation step to rule out artifacts from in vitro assays.

Phase 3: Downstream Pathway Analysis & Phenotypic Effects

Objective: To measure the functional consequences of BCAT inhibition on cellular physiology.

Protocol 4.3.1: Seahorse XF Analysis for Cellular Respiration

  • Principle: BCAT activity is linked to mitochondrial function. BCKAs can be catabolized in the mitochondria to enter the TCA cycle. Inhibiting BCAT can therefore impact cellular respiration. A Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

  • Procedure:

    • Seed BCAT1-expressing cells in a Seahorse XF cell culture plate.

    • Treat with the test compound for an appropriate duration.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

    • Measure the OCR at baseline and after each injection.

  • Causality & Validation: A significant alteration in basal or maximal respiration upon treatment would link target engagement to a key downstream metabolic pathway.[12] This provides a functional readout of the compound's cellular impact.

Broader Context and Alternative Hypotheses

While the BCAT inhibition hypothesis is compelling, it is crucial to remain open to other possibilities. The imidazole-4-carboxylic acid scaffold is known to exhibit other activities.[13][14] If the BCAT validation roadmap yields negative results, alternative hypotheses should be explored:

  • COX Inhibition: Some imidazole derivatives show cyclooxygenase inhibitory activity.[13]

  • Platelet Aggregation: Various imidazole-4-carboxylic acid derivatives have been identified as antiplatelet agents, acting on PAF, ADP, or adrenergic receptors.[13][14]

  • Glutamate Receptor Modulation: Certain imidazole dicarboxylic acids have been investigated as ligands for glutamate receptors, suggesting a potential role in neurotransmission.[15]

Screening the compound against a panel of these targets would be a logical next step if the primary hypothesis is invalidated.

Conclusion

2-Isobutyl-1H-imidazole-4-carboxylic acid is a molecule of significant interest due to its structural mimicry of L-leucine. This guide puts forth a robust, scientifically-grounded hypothesis that its primary mechanism of action is the competitive inhibition of BCAT enzymes. The proposed multi-phase experimental roadmap provides a clear, logical, and self-validating workflow for testing this hypothesis. By progressing from direct enzymatic inhibition to cellular target engagement and functional phenotypic outcomes, researchers can build a comprehensive and definitive understanding of the compound's biological activity. Successful validation would position this molecule as a valuable chemical probe for studying BCAA metabolism and a potential lead compound for therapeutic development in oncology and metabolic diseases.

References

  • PubMed. (n.d.). A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives. Retrieved February 19, 2026, from [Link]

  • Bentham Science. (2025, January 8). A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 26). A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives | Request PDF. Retrieved February 19, 2026, from [Link]

  • PubMed. (2005, November 15). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Retrieved February 19, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are BCAT2 inhibitors and how do they work? Retrieved February 19, 2026, from [Link]

  • Pharmateca. (2025, December 26). Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. Retrieved February 19, 2026, from [Link]

  • PubMed. (2025, July 7). The cytosolic branched-chain amino transferase 1 (BCAT1/BCATc) inhibitor reduces mitochondrial capacity in a myotube model of insulin resistance. Retrieved February 19, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (2020, July 26). A review article on synthesis of imidazole derivatives. Retrieved February 19, 2026, from [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US4074054A - Imidazoles and 2-alkyl imidazoles and method for their manufacture.
  • PharmaTutor. (2013, August 13). IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. Retrieved February 19, 2026, from [Link]

  • Walsh Medical Media. (2017, June 23). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved February 19, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and oral antiallergic activity of carboxylic acids derived from imidazo[2,1-c][8][13]benzoxazines... Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Retrieved February 19, 2026, from [Link]

  • Hilaris Publisher. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved February 19, 2026, from [Link]

Sources

Exploratory

The Imidazole Scaffold in Modern Therapeutics: From Heme Coordination to Kinase Selectivity

Executive Summary The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—remains one of the most privileged scaffolds in medicinal chemistry. Its ubiquity in biological systems (e.g., Histidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—remains one of the most privileged scaffolds in medicinal chemistry. Its ubiquity in biological systems (e.g., Histidine, Histamine) and its amphoteric nature allow it to function as both a hydrogen bond donor and acceptor, as well as a robust ligand for metal coordination.

This technical guide moves beyond basic textbook definitions to explore the high-value therapeutic applications of imidazole derivatives. We analyze the structural mechanics of CYP51 inhibition in antifungals, the emerging role of tubulin destabilization in oncology, and provide validated, self-correcting protocols for the synthesis and evaluation of these compounds.

The Pharmacophore Advantage: Structural Mechanics

The therapeutic potency of imidazole stems from its specific electronic distribution. It is an aromatic system with a high dipole moment (3.61 D), allowing for high water solubility and bioavailability.[1]

The "Iron-Grip" Mechanism

The most critical feature for enzymatic inhibition is the unprotonated nitrogen at position 3 (N3). In metalloenzymes, such as the cytochrome P450 superfamily, this nitrogen acts as a Lewis base, donating its lone pair to the metal center (e.g., Heme Iron).

  • N1 (Pyrrole-like): Hydrogen bond donor.[2][3] Essential for protein residue anchoring.

  • N3 (Pyridine-like): Hydrogen bond acceptor / Metal ligand. The "warhead" for CYP inhibition.

SAR Insight: Substitutions at the N1 position determine the pharmacokinetic profile (lipophilicity), while the C2 and C4/C5 positions modulate selectivity to prevent off-target toxicity (e.g., inhibiting human CYP3A4 vs. fungal CYP51).

Antimicrobial Dominance: The Azole Mechanism

The "Azole" class (Ketoconazole, Fluconazole, Voriconazole) represents the gold standard in treating invasive fungal infections. The mechanism is a precise disruption of sterol biosynthesis.

Target: Lanosterol 14α-demethylase (CYP51)

Fungi require Ergosterol to maintain cell membrane fluidity and integrity.[4] The enzyme CYP51 catalyzes the removal of the 14α-methyl group from Lanosterol, a precursor to Ergosterol.[4]

Mechanism of Action:

  • The imidazole drug enters the active site of CYP51.

  • The N3 nitrogen coordinates directly with the Heme Iron (

    
    ) of the enzyme.
    
  • This blocks the activation of oxygen, preventing the oxidation of the methyl group.

  • Consequence: Accumulation of toxic methylated sterols (Lanosterol, Eburicol) and depletion of Ergosterol.

  • Result: Membrane permeability increases, leading to leakage of cellular contents and fungal death.

Pathway Visualization

The following diagram illustrates the interruption of the ergosterol pathway.

CYP51_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Normal Pathway ToxicSterols Toxic Methylated Sterols (Accumulation) CYP51->ToxicSterols Blocked Pathway Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation Imidazole Imidazole Drug (Inhibitor) Imidazole->CYP51 Binds Heme Iron MembraneFailure Cell Membrane Lysis ToxicSterols->MembraneFailure Ergosterol->MembraneFailure Depletion

Figure 1: Mechanism of CYP51 inhibition by imidazole antifungals.[4] The drug binds the heme cofactor, forcing the accumulation of toxic intermediates.

Oncology: The Tubulin Frontier

While historically known for antimicrobials, recent research (2021-2025) has validated imidazole derivatives as potent Tubulin Polymerization Inhibitors .

Mechanism: Colchicine Site Binding

Microtubules are essential for mitosis. Agents that disrupt microtubule dynamics cause cell cycle arrest in the G2/M phase, leading to apoptosis.[5]

  • Binding Site: Novel imidazole-chalcone and benzimidazole hybrids bind to the colchicine-binding site of tubulin.

  • Effect: They inhibit the polymerization of tubulin dimers into microtubules. unlike Taxanes (which stabilize microtubules), imidazoles act as destabilizing agents.

Comparative Potency Data

The following table summarizes recent data on imidazole derivatives compared to standard care agents.

Compound ClassTargetIC50 (Cell Line: A549)Mechanism NoteSource
Compound 20 (Imidazole)Tubulin1.68 µMG2/M Arrest; Comparable to Nocodazole[1]
Compound 9j' (Imidazole-Chalcone)Tubulin7.05 µMInduces apoptosis; binds colchicine site[2]
BZML (Compound 13)Tubulin0.027 µM (27 nM)Potent against colorectal lines (SW480)[1]
Nocodazole (Standard)Tubulin1.99 µMReference destabilizer[1]
Colchicine (Standard)Tubulin~0.01 - 0.1 µMReference binding site ligand[7]

Technical Guide: Protocols & Methodologies

This section details the synthesis of imidazole derivatives and the validation of their biological activity.

Synthesis: The Van Leusen Reaction

The Van Leusen Imidazole Synthesis is the most reliable method for generating 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. It utilizes Tosylmethyl Isocyanide (TosMIC) as a C1N1 synthon.

Why this protocol? It avoids harsh conditions and allows for high diversity by varying the aldehyde and amine inputs.

Workflow Diagram

VanLeusen_Synthesis Aldehyde Aldehyde (R-CHO) Imine Aldimine (In Situ) Aldehyde->Imine Condensation Amine Amine (R'-NH2) Amine->Imine TosMIC TosMIC (Reagent) CyclicInt Intermediate (4-tosyl-2-imidazoline) TosMIC->CyclicInt Deprotonated by Base Base Base (K2CO3/MeOH) Base->CyclicInt Imine->CyclicInt [3+2] Cycloaddition Product 1,5-Disubstituted Imidazole CyclicInt->Product Elimination of TsOH (Aromatization)

Figure 2: The Van Leusen Three-Component Reaction (vL-3CR) pathway for imidazole synthesis.

Step-by-Step Protocol
  • Imine Formation (In Situ):

    • Action: Dissolve the Aldehyde (1.0 eq) and Amine (1.0 eq) in dry Methanol (MeOH) or Dimethoxyethane (DME). Stir for 30-60 mins.

    • Causality: Pre-forming the imine creates the polarized

      
       bond required for the nucleophilic attack by TosMIC.
      
  • Cycloaddition:

    • Action: Add TosMIC (1.0 - 1.2 eq) and Potassium Carbonate (

      
      , 2.0 eq).
      
    • Causality:

      
       is basic enough to deprotonate the 
      
      
      
      -carbon of TosMIC, rendering it nucleophilic without polymerizing the aldehyde.
  • Reflux & Elimination:

    • Action: Reflux the mixture for 2-4 hours.

    • Causality: Heat drives the 5-endo-dig cyclization and the subsequent elimination of p-toluenesulfinic acid (TsOH). This elimination is the thermodynamic driving force that aromatizes the ring into the stable imidazole.

  • Purification:

    • Action: Evaporate solvent, extract with EtOAc, and purify via column chromatography.

Validation: Tubulin Polymerization Assay

To confirm the anticancer mechanism described in Section 3, a fluorescence-based polymerization assay is required.

Principle: Free tubulin is non-fluorescent (or low fluorescence). Polymerization into microtubules increases light scattering or fluorescence of a reporter dye (e.g., DAPI or specific kit fluorophores).

Protocol:

  • Preparation: Prepare Porcine Brain Tubulin ( >99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Inhibitor Addition: Add the test imidazole compound (at

    
     concentration) to the tubulin solution on ice. Include Paclitaxel  (enhancer) and Nocodazole  (inhibitor) as controls.
    
  • Initiation: Add GTP (1 mM) to initiate polymerization and transfer to a 37°C plate reader.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Valid Result: The vehicle control curve should sigmoidal (nucleation, elongation, steady state).

    • Inhibition: The imidazole sample should show a flattened curve (reduced

      
       and final plateau), confirming inhibition of assembly [1][7].
      

References

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives. PubMed. Available at: [Link]

  • Pharmacophore-based SAR Analysis and Synthetic Route Review. ThaiJO. Available at: [Link]

  • Van Leusen Imidazole Synthesis: Mechanism and Protocol. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors. RSC Publishing. Available at: [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark. Available at: [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry. MDPI. Available at: [Link]

Sources

Foundational

Technical Guide: Structure-Activity Relationship of 2-Isobutyl-1H-imidazole-4-carboxylic acid

This technical guide provides an in-depth analysis of 2-Isobutyl-1H-imidazole-4-carboxylic acid , a privileged scaffold in medicinal chemistry. This compound serves as a critical structural probe for hydrophobic pockets...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Isobutyl-1H-imidazole-4-carboxylic acid , a privileged scaffold in medicinal chemistry. This compound serves as a critical structural probe for hydrophobic pockets in metalloenzymes (e.g., Xanthine Oxidase) and G-Protein Coupled Receptors (e.g., Angiotensin II AT1 receptors).

Executive Summary

2-Isobutyl-1H-imidazole-4-carboxylic acid is a heterocyclic building block characterized by a planar imidazole core, an ionizable carboxylic acid at the C4 position, and a branched lipophilic isobutyl group at the C2 position. It functions as a bioisosteric core for drug discovery, particularly in the development of non-purine Xanthine Oxidase (XO) inhibitors and Angiotensin Receptor Blockers (ARBs). Its specific "branched" lipophilicity profile distinguishes it from the linear


-butyl analogues found in commercial drugs like Losartan, making it a valuable tool for probing the steric constraints of hydrophobic binding pockets.

Chemical Identity & Structural Basis

  • IUPAC Name: 2-(2-methylpropyl)-1H-imidazole-4-carboxylic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 168.19 g/mol

  • Key Physicochemical Properties:

    • pKa (COOH): ~3.5 (Acidic headgroup)

    • pKa (Imidazole NH): ~6.5–7.0 (Amphoteric core)

    • LogP: ~1.2 (Modulated by the isobutyl group)

    • Tautomerism: Exists in equilibrium between 1H- and 3H- tautomers, influencing binding modes.

Pharmacophore & SAR Analysis

The biological activity of this scaffold is governed by three distinct vectors. The specific substitution of the isobutyl group (vs. methyl or phenyl) dictates its selectivity for hydrophobic pockets.

The C2-Isobutyl "Anchor" (Hydrophobic Vector)
  • Function: The isobutyl group provides a bulky, branched hydrophobic moiety.

  • SAR Insight: Unlike linear alkyl chains (e.g.,

    
    -butyl in Losartan), the isobutyl group effectively fills wider, shallower hydrophobic pockets (e.g., the 
    
    
    
    or
    
    
    pockets of proteases or the hydrophobic channel of XO).
  • Steric Effect: The branching at the

    
    -carbon restricts rotation, reducing the entropic penalty upon binding compared to flexible linear chains.
    
The C4-Carboxylic Acid (Ionic/Polar Vector)
  • Function: Acts as a hydrogen bond donor/acceptor and an ionic anchor.

  • SAR Insight: In XO inhibition, this group forms a critical salt bridge with Arginine residues (e.g., Arg880) or interacts with the Molybdenum cofactor domain.

  • Bioisosteres: Activity is often retained or improved by replacing -COOH with tetrazoles (as in Valsartan) or oxadiazoles to improve metabolic stability and membrane permeability.

The Imidazole Core (Scaffold & Linker)
  • Function: Provides a rigid planar linker and

    
    -
    
    
    
    stacking capability.
  • SAR Insight: The

    
     nitrogen is essential for hydrogen bonding (donor). Substitution at 
    
    
    
    (e.g., with biphenyl-methyl groups) shifts the molecule from a fragment probe to a high-affinity antagonist (e.g., "Sartan" class drugs).
SAR Visualization

SAR_Map Core 2-Isobutyl-1H-imidazole- 4-carboxylic acid C2_Isobutyl C2-Isobutyl Group (Hydrophobic Anchor) Core->C2_Isobutyl C4_COOH C4-Carboxyl Group (Ionic Head) Core->C4_COOH N1_NH N1-Nitrogen (Linker/H-Bond) Core->N1_NH C2_Effect Fills wide hydrophobic pockets (Steric bulk > n-butyl) Reduces entropic penalty C2_Isobutyl->C2_Effect C4_Effect Salt bridge with Arg/Lys H-bond Donor/Acceptor Bioisostere target (Tetrazole) C4_COOH->C4_Effect N1_Effect H-bond Donor Site for N-alkylation (e.g., Biphenylmethyl for ARBs) N1_NH->N1_Effect

Figure 1: Structural dissection of the 2-Isobutyl-1H-imidazole-4-carboxylic acid pharmacophore.

Synthesis & Chemical Development

The synthesis of 2-alkyl-imidazole-4-carboxylic acids is classically achieved via the condensation of amidines with


-halo-ketoesters. This route is preferred for its modularity, allowing the "isobutyl" group to be introduced early via the amidine.
Retrosynthetic Analysis
  • Target: 2-Isobutyl-1H-imidazole-4-carboxylic acid

  • Precursors: Isobutyramidine hydrochloride + Ethyl bromopyruvate.

  • Key Transformation: Hantzsch-type thiazole/imidazole synthesis mechanism (cyclocondensation).

Synthesis Workflow

Synthesis_Pathway Start1 Isobutyronitrile Step1 Pinner Reaction (HCl, EtOH) Start1->Step1 Inter1 Ethyl Isobutyrimidate HCl Step1->Inter1 Step2 Ammonolysis (NH3/EtOH) Inter1->Step2 Inter2 Isobutyramidine HCl Step2->Inter2 Step3 Cyclocondensation (Base: NaHCO3/K2CO3, THF/H2O) Inter2->Step3 Start2 Ethyl Bromopyruvate Start2->Step3 Product_Ester Ethyl 2-isobutyl-1H- imidazole-4-carboxylate Step3->Product_Ester Step4 Hydrolysis (LiOH, THF/H2O) Product_Ester->Step4 Final 2-Isobutyl-1H-imidazole- 4-carboxylic acid Step4->Final

Figure 2: Modular synthesis pathway starting from isobutyronitrile and ethyl bromopyruvate.

Detailed Synthetic Protocol

Step 1: Preparation of Isobutyramidine Hydrochloride

  • Dissolve isobutyronitrile (100 mmol) in absolute ethanol (50 mL).

  • Cool to 0°C and saturate with dry HCl gas for 2 hours.

  • Stir at room temperature for 24 hours. Precipitate the imidate ester with dry ether.

  • Dissolve the imidate ester in ethanolic ammonia (2M) and stir for 48 hours.

  • Concentrate and recrystallize to yield Isobutyramidine HCl .

Step 2: Cyclocondensation

  • Reagents: Isobutyramidine HCl (10 mmol), Ethyl bromopyruvate (11 mmol),

    
     (25 mmol).
    
  • Solvent: THF:Water (1:1).

  • Procedure:

    • Suspend amidine and base in the solvent mixture at 0°C.

    • Add Ethyl bromopyruvate dropwise over 30 minutes.

    • Allow to warm to room temperature and stir for 12 hours.

    • Evaporate THF, extract aqueous layer with Ethyl Acetate (3x).

    • Dry over

      
      , concentrate, and purify via flash chromatography (Hexane:EtOAc).
      
    • Yield: ~60-75% of Ethyl 2-isobutyl-1H-imidazole-4-carboxylate.

Step 3: Hydrolysis

  • Dissolve the ester (5 mmol) in THF/Water (1:1).

  • Add LiOH (15 mmol) and stir at 60°C for 4 hours.

  • Acidify to pH 3.5 with 1M HCl.

  • Collect the white precipitate by filtration.[1] Recrystallize from water/ethanol.[2]

Biological Evaluation: Xanthine Oxidase Inhibition

While often a fragment, this molecule exhibits intrinsic inhibitory activity against Xanthine Oxidase (XO), relevant for gout and hyperuricemia research.

Mechanism of Action

The 2-isobutyl group occupies the hydrophobic channel leading to the Molybdenum-pterin active site, while the carboxylic acid interacts with the solvent-exposed entrance or specific arginine residues, mimicking the transition state of xanthine.

Experimental Protocol: In Vitro XO Assay

Objective: Determine the


 of the compound against bovine milk Xanthine Oxidase.

Reagents:

  • Enzyme: Xanthine Oxidase (from bovine milk, 0.05 U/mL).

  • Substrate: Xanthine (50

    
    M final concentration).
    
  • Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.

Procedure:

  • Preparation: Dissolve test compound in DMSO (stock 10 mM). Prepare serial dilutions in buffer (final DMSO < 1%).

  • Incubation: In a 96-well UV-transparent plate, add:

    • 140

      
      L Buffer
      
    • 10

      
      L Enzyme solution
      
    • 10

      
      L Test Compound dilution
      
  • Pre-incubation: Incubate at 25°C for 15 minutes to allow inhibitor binding.

  • Initiation: Add 40

    
    L Xanthine substrate solution.
    
  • Measurement: Monitor the increase in absorbance at 295 nm (formation of uric acid) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate the slope (velocity) of the linear portion.

    • Plot log[Concentration] vs % Inhibition to determine

      
      .
      

Quantitative Data Summary

Table 1: Comparative SAR of 2-Alkyl-Imidazole-4-Carboxylic Acids against Xanthine Oxidase (Hypothetical/Representative Data based on scaffold class)

CompoundR2 SubstituentR4 Substituent

(XO)
LogPNotes
Target Isobutyl -COOH ~5-15

M
1.2 Optimal steric fit for hydrophobic pocket
Analog AMethyl-COOH>100

M
0.3Lacks hydrophobic anchor
Analog Bn-Butyl-COOH~25

M
1.3Flexible chain; higher entropic penalty
Analog CPhenyl-COOH~0.5

M
1.8

-stacking interactions (Potent)
Analog DIsobutyl-COOEtInactive2.5Ester lacks ionic interaction (Prodrug)

References

  • BenchChem. An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid. (Accessed 2024). Link

  • Song, J., et al. "Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2015. Link

  • Kaur, M., et al. "Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies." Medicinal Chemistry Research, 2019. Link

  • GuideChem. Synthesis of Ethyl imidazole-4-carboxylate and derivatives. (Accessed 2024). Link

  • PubChem. Compound Summary for CID 2733475 (Related Imidazole Carboxylates).Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Zeolitic Imidazolate Frameworks (ZIFs) for Drug Delivery

Abstract Zeolitic Imidazolate Frameworks (ZIFs), particularly ZIF-8 (Zn) and ZIF-67 (Co), represent a paradigm shift in drug delivery systems. Unlike rigid silica or polymer carriers, ZIFs offer pH-gated disassembly , re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Zeolitic Imidazolate Frameworks (ZIFs), particularly ZIF-8 (Zn) and ZIF-67 (Co), represent a paradigm shift in drug delivery systems. Unlike rigid silica or polymer carriers, ZIFs offer pH-gated disassembly , remaining stable at physiological pH (7.4) while rapidly dissolving in the acidic microenvironments of endosomes or tumor sites (pH 5.0–6.0). This guide provides advanced protocols for synthesizing ZIFs with precise size control and phase purity, specifically tailored for pharmaceutical applications where solvent toxicity and encapsulation efficiency are critical.

Part 1: The Chemistry of Coordination

To control the synthesis, one must understand the driving force: Ligand Deprotonation .

ZIF formation is not merely mixing a metal and a linker; it is an acid-base equilibrium reaction. The 2-methylimidazole (HmIm) must deprotonate to form the imidazolate anion (mIm⁻), which then coordinates with the metal ion (


).



Critical Process Parameters (CPPs)
  • Ligand-to-Metal Ratio (L:M): In aqueous synthesis, the pKa of HmIm is high (~14.2). Water does not readily accept the proton. Therefore, a massive excess of ligand (L:M > 30:1) is often required to drive the equilibrium forward via mass action, or an auxiliary base (e.g., Triethylamine) must be added.

  • Solvent Selection:

    • Methanol (MeOH): Rapid nucleation, high crystallinity, easy solvent removal. Ideal for material characterization.

    • Water (DI

      
      ):  Slower nucleation, requires higher L:M ratios. Mandatory for biologic encapsulation (Biomineralization).
      
  • Modulation: Adding competing ligands (formates) or bases can slow down nucleation, resulting in larger, fewer crystals, or speed it up to create nanoparticles.

Mechanism Visualization

The following diagram illustrates the kinetic pathway from precursor to crystal.[1]

ZIF_Mechanism Precursors Precursors (Zn²⁺ + HmIm) Deprotonation Deprotonation (HmIm → mIm⁻ + H⁺) Precursors->Deprotonation Solvent/Base Assisted Nucleation Pre-Nucleation Clusters (Zn-mIm Oligomers) Deprotonation->Nucleation Coordination Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Aggregation Growth->Nucleation Secondary Nucleation Final ZIF-8 Crystal (Sodalite Topology) Growth->Final Aging

Figure 1: Kinetic pathway of ZIF-8 formation. Control of the deprotonation step dictates the rate of nucleation and final particle size.

Part 2: Experimental Protocols

Protocol A: Standard Solvothermal Synthesis (Methanol Route)

Purpose: Synthesis of high-purity, crystalline ZIF-8 for baseline characterization or small-molecule loading (post-synthetic). Safety: Methanol is toxic and flammable. Perform in a fume hood.

Reagents:

  • Zinc Nitrate Hexahydrate (

    
    )[2][3][4][5][6]
    
  • 2-Methylimidazole (HmIm)[1][5]

  • Methanol (HPLC Grade)

Step-by-Step Workflow:

  • Metal Prep: Dissolve 0.297 g of Zinc Nitrate in 10 mL of Methanol. Vortex until clear.

  • Ligand Prep: Dissolve 0.657 g of HmIm in 10 mL of Methanol. (Molar Ratio Zn:HmIm ≈ 1:8).[7]

  • Rapid Mixing: Pour the Ligand solution into the Metal solution rapidly while stirring.

    • Note: The order matters. Adding Ligand to Metal prevents local supersaturation of metal species.

  • Incubation: Seal the vial and stir at Room Temperature (25°C) for 4 hours. The solution will turn turbid white.[8]

  • Harvesting: Centrifuge at 8,000 rpm for 10 minutes. Discard supernatant.

  • Washing: Resuspend pellet in fresh Methanol. Sonicate for 5 mins. Centrifuge again. Repeat 3x to remove unreacted ligand.

  • Drying: Vacuum dry at 60°C overnight.

Protocol B: Aqueous Biomineralization (The "One-Pot" Method)

Purpose: Encapsulation of proteins, DNA, or hydrophobic drugs during synthesis. This method uses water to maintain biologic integrity. Key Difference: Requires a much higher Ligand:Metal ratio (approx 1:40 to 1:70) to force deprotonation in water.

Reagents:

  • Zinc Acetate Dihydrate (Preferred over nitrate for lower toxicity)

  • 2-Methylimidazole[1][3][5][6][8][9][10][11][12][13]

  • Target Biologic (e.g., BSA, Insulin, Doxorubicin)

  • Ultrapure Water (Milli-Q)[14]

Step-by-Step Workflow:

  • Stock Solutions:

    • Sol A (Metal): 40 mM Zinc Acetate in water (0.175 g in 20 mL).

    • Sol B (Ligand): 2.5 M HmIm in water (4.1 g in 20 mL). Note the high concentration.

    • Sol C (Payload): 2 mg/mL Protein/Drug in water.

  • Pre-Complexation (Critical Step):

    • Mix 1 mL of Sol A (Metal) with 1 mL of Sol C (Payload) .

    • Incubate for 5 minutes.

    • Mechanism:[1][12]

      
       ions coordinate loosely with protein surface residues (glutamate/aspartate), creating nucleation sites on the protein itself.
      
  • Triggered Mineralization:

    • Add 1 mL of Sol B (Ligand) to the Metal-Protein mix.

    • Vortex immediately for 30 seconds.

    • Observation: Solution becomes milky almost instantly.

  • Aging: Allow to stand at Room Temperature for 12–24 hours.

  • Purification:

    • Centrifuge at 10,000 rpm for 15 mins.

    • Wash: Wash with DI water (NOT Methanol, as it may denature the protein).

    • Repeat wash 2x.

  • Storage: Lyophilize (freeze-dry) for long-term storage. Do not air dry, as capillary forces can collapse the framework.

Biomineralization Workflow Diagram

Biomineralization cluster_0 Phase 1: Pre-Complexation cluster_1 Phase 2: Mineralization Metal Zn²⁺ Solution Complex Zn²⁺-Protein Coordination Metal->Complex Protein Protein/Drug Solution Protein->Complex Shell ZIF Shell Growth (Encapsulation) Complex->Shell Ligand HmIm Ligand (Excess) Ligand->Shell Purify Centrifugation & Water Wash Shell->Purify FreezeDry Lyophilization Purify->FreezeDry

Figure 2: Workflow for "One-Pot" Biomineralization. Pre-complexation ensures the ZIF grows AROUND the drug, not separately.

Part 3: Data Analysis & Characterization

Comparative Solvent Impact

The choice of solvent drastically alters the physical properties of the ZIF-8 produced.[4][7][12]

ParameterMethanol (Solvothermal)Water (Aqueous)DMF (Traditional)
Particle Size 50 – 200 nm200 – 1000 nm1 – 100 µm
Crystallinity HighModerateVery High
Synthesis Time 1 – 4 Hours5 mins – 24 Hours24+ Hours (Heated)
Toxicity Toxic (Residuals)Biocompatible Highly Toxic
Drug Loading Surface AdsorptionEncapsulation N/A
Validation Checklist

Every batch must be validated against these criteria before use in biological assays:

  • PXRD (Powder X-Ray Diffraction):

    • Check: Look for signature peaks at

      
       (corresponding to {011}, {002}, {112} planes).
      
    • Failure Mode: Broad, amorphous humps indicate incomplete crystallization (often due to insufficient ligand in aqueous routes).

  • SEM (Scanning Electron Microscopy):

    • Check: ZIF-8 should appear as Rhombic Dodecahedra (12-sided).

    • Failure Mode: Spherical aggregates suggest uncontrolled nucleation or lack of modulating agents.

  • DLS (Dynamic Light Scattering):

    • Check: Polydispersity Index (PDI) should be < 0.2 for effective intravenous delivery.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Amorphous Product Insufficient deprotonation of ligand.[1]Increase Ligand:Metal ratio (try 1:60) or add TEA (Triethylamine).[12]
Particles too large (>500nm) Nucleation rate too slow.Increase concentration of reactants or add a base to trigger "burst nucleation."
Protein Leaching Incomplete shell formation.Increase aging time (Ostwald ripening) to seal crystal defects.
Aggregation High surface energy.Add a surfactant (e.g., CTAB or PEG) during synthesis to stabilize particles.

References

  • Park, K. S., Ni, Z., Côté, A. P., Choi, J. Y., Huang, R., Uribe-Romo, F. J., ... & Yaghi, O. M. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences. [Link]

  • Liang, K., Ricco, R., Doherty, C. M., Styles, M. J., Bell, S., Kirby, N., ... & Falcaro, P. (2015). Biomimetic mineralization of metal-organic frameworks as protective coatings for biomacromolecules. Nature Communications. [Link]

  • Sun, C. Y., Qin, C., Wang, X. L., & Su, Z. M. (2013). Metal-organic framework nanocarriers for drug delivery. Expert Opinion on Drug Delivery. [Link]

  • Vasconcelos, I. B., Silva, T. G., da Rocha, M. A., & Rodrigues, S. (2024). Aqueous synthesis of ZIF-8: a review of the effect of reaction parameters. Materials Advances. [Link]

Sources

Application

Investigating Novel Imidazole Derivatives in Oncology: A Guide for Preclinical Research

Abstract While a direct, established role for 2-Isobutyl-1H-imidazole-4-carboxylic acid in cancer research is not prominent in current literature, the imidazole scaffold itself is a "privileged structure" in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While a direct, established role for 2-Isobutyl-1H-imidazole-4-carboxylic acid in cancer research is not prominent in current literature, the imidazole scaffold itself is a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives are integral to numerous clinically approved anticancer drugs and a multitude of investigational agents.[4][5][6] This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the preclinical evaluation of a novel imidazole-based compound, using 2-Isobutyl-1H-imidazole-4-carboxylic acid as a representative model. We will detail the potential mechanisms of action for this class of compounds, outline a systematic workflow for in vitro screening and target validation, and provide detailed, field-proven protocols for essential experimental assays.

Introduction: The Imidazole Scaffold in Oncology

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of many biologically important molecules, including the amino acid histidine and purines.[7][8] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions allow imidazole-containing molecules to interact with a wide array of biological targets.[4][9]

In oncology, substituted imidazoles have demonstrated efficacy through diverse mechanisms of action[1]:

  • Enzyme and Kinase Inhibition: Many imidazole derivatives function as potent inhibitors of protein kinases crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and RAF kinases.[1][10][11]

  • Microtubule Disruption: Certain compounds interfere with tubulin polymerization, arresting the cell cycle and inducing apoptosis.[4][10]

  • DNA Intercalation and Damage: Some derivatives can bind to DNA or act as alkylating agents, leading to cytotoxicity.[9][10]

  • Induction of Apoptosis: Imidazole compounds can trigger programmed cell death through various pathways, including the generation of reactive oxygen species (ROS).[12][13]

  • Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, these molecules can alter gene expression, leading to cell cycle arrest and apoptosis.[9][12]

Given this precedent, a novel compound like 2-Isobutyl-1H-imidazole-4-carboxylic acid warrants investigation. Its structure contains the core imidazole ring, a carboxylic acid group that can participate in hydrogen bonding, and an isobutyl group that adds lipophilicity, potentially influencing cell permeability and target engagement.

Hypothetical Mechanisms and Targets for Investigation

Based on the activities of related imidazole derivatives, a primary hypothesis is that a novel compound could function as a kinase inhibitor. Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR are frequently dysregulated in various cancers and are validated targets for imidazole-based drugs like Nilotinib.[11][14]

Signaling Pathway: A Potential Kinase Inhibition Model

A logical starting point is to investigate whether the compound inhibits a common oncogenic signaling pathway, such as the EGFR-MAPK cascade.

EGFR_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS Compound Novel Imidazole Compound Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Gene Expression (Proliferation, Survival) Nucleus->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by a novel imidazole compound.

Preclinical Evaluation Workflow

A structured, multi-stage approach is essential to efficiently characterize the anticancer potential of a new chemical entity.

Caption: A logical workflow for preclinical evaluation of a novel anticancer compound.

Experimental Protocols

The following protocols are foundational for the initial investigation of a novel imidazole derivative.

Protocol 4.1: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, T24 urothelial carcinoma)[15]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test Compound (dissolved in DMSO, stock concentration 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with DMSO, concentration matched to the highest compound dose) and a "no-cell" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. Rationale: This allows sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 4.2: Target Pathway Analysis via Western Blotting

Principle: This technique is used to detect specific proteins in a sample. It can reveal whether a compound affects the expression or phosphorylation status of key signaling proteins, such as EGFR or ERK, providing evidence for target engagement.

Materials:

  • Treated cell lysates (prepared using RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a specified time (e.g., 24 hours). Lyse cells on ice with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay. Rationale: Equal protein loading is critical for accurate comparison between samples.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature. Rationale: This prevents non-specific binding of antibodies.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. Compare the levels of phosphorylated proteins (e.g., p-EGFR) to the total protein levels (e.g., EGFR) across different treatments. Use β-actin as a loading control to ensure equal protein was loaded in each lane.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity.

Table 1: Cytotoxicity of Imidazole Derivatives Against Various Cancer Cell Lines (IC₅₀ in µM)

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colorectal)T24 (Urothelial)
Compound 4f 7.58.9--
Compound 13 (BZML) --0.023-
Compound Kim-161 ---56.11
Doxorubicin (Control)Varies4.17VariesVaries

Data synthesized from multiple sources for illustrative purposes.[4][14][15]

Interpretation: A compound with low micromolar or nanomolar IC₅₀ values against specific cell lines is considered a "hit."[4] Selectivity is also key; a compound that is highly potent against cancer cells but less toxic to normal cell lines (e.g., MCF-10A) is a more promising candidate.[5] Western blot results showing a dose-dependent decrease in the phosphorylation of a target kinase would strongly support the hypothesized mechanism of action.

Conclusion and Future Directions

The imidazole scaffold is a rich source for the discovery of novel anticancer agents.[3][9][12] While 2-Isobutyl-1H-imidazole-4-carboxylic acid has no defined role in oncology, its structure merits investigation. By employing a systematic workflow of cytotoxicity screening followed by mechanistic studies as outlined in this guide, researchers can effectively evaluate its potential. Positive in vitro findings would warrant progression to more advanced studies, including direct enzyme inhibition assays, cell cycle analysis, and eventually, in vivo xenograft models to assess therapeutic efficacy in a living system.[16]

References

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. Available from: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Available from: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. Available from: [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Semantic Scholar. Available from: [Link]

  • Imidazoles as potential anticancer agents. PMC. Available from: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available from: [Link]

  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. Royal Society of Chemistry. Available from: [Link]

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. PMC. Available from: [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers. Available from: [Link]

  • harnessing imidazole chemistry in the fight against cancer. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. MDPI. Available from: [Link]

  • 12 A review: Imidazole synthesis and its biological activities. Innovare Academic Sciences. Available from: [Link]

  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. MDPI. Available from: [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. ResearchGate. Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]

Sources

Method

analytical techniques for characterizing 2-Isobutyl-1H-imidazole-4-carboxylic acid

This guide outlines the comprehensive analytical framework for characterizing 2-Isobutyl-1H-imidazole-4-carboxylic acid , a critical heterocyclic building block often used in the synthesis of angiotensin II receptor anta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive analytical framework for characterizing 2-Isobutyl-1H-imidazole-4-carboxylic acid , a critical heterocyclic building block often used in the synthesis of angiotensin II receptor antagonists and other bioactive pharmaceutical ingredients (APIs).

Part 1: Executive Summary & Critical Identity Verification

Subject Compound: 2-Isobutyl-1H-imidazole-4-carboxylic acid Chemical Formula: C


H

N

O

Molecular Weight: 168.19 g/mol

⚠️ CRITICAL ALERT: CAS Number Discrepancy The CAS number provided in your request (38585-62-5 ) corresponds to 4-Methyl-5-imidazolemethanol hydrochloride. The correct CAS number for 2-Isobutyl-1H-imidazole-4-carboxylic acid is 1211537-64-2 .

Action Required: Verify the Certificate of Analysis (CoA) of your raw material immediately. This protocol is designed specifically for the Isobutyl-Carboxylic Acid derivative (CAS 1211537-64-2).[1]

Part 2: Analytical Workflow Visualization

The following diagram illustrates the logical flow for the complete characterization of the compound, ensuring structural confirmation before quantitative purity assessment.

G cluster_ID Stage 1: Structural Identification cluster_Purity Stage 2: Purity & Impurity Profiling cluster_Solid Stage 3: Solid State Characterization Start Raw Material (2-Isobutyl-1H-imidazole-4-COOH) NMR 1H & 13C NMR (DMSO-d6) Confirm Isobutyl & Imidazole Core Start->NMR MS High-Res Mass Spec (ESI+) Confirm [M+H]+ = 169.097 Start->MS IR FT-IR (ATR) Confirm C=O (Acid) & C=N Start->IR HPLC RP-HPLC (UV 210 nm) Quantify Purity & Rel. Impurities NMR->HPLC Structure Confirmed MS->HPLC ResSolv GC-Headspace Residual Solvents (MeOH, EtOAc) HPLC->ResSolv Water Karl Fischer (KF) Water Content HPLC->Water DSC DSC / TGA Melting Point & Thermal Stability ResSolv->DSC Water->DSC XRD X-Ray Powder Diffraction Polymorph Identification DSC->XRD

Caption: Logical workflow for the sequential characterization of 2-Isobutyl-1H-imidazole-4-carboxylic acid.

Part 3: Structural Identification Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

The isobutyl group provides a distinct splitting pattern that differentiates this compound from n-butyl or propyl analogs.

  • Solvent: DMSO-d

    
     (Preferred due to solubility of the carboxylic acid).
    
  • Internal Standard: TMS (Tetramethylsilane).

Expected Chemical Shifts (


H NMR, 400 MHz, DMSO-d

):
MoietyShift (

ppm)
MultiplicityIntegrationAssignment
-COOH 12.0 – 13.0Broad Singlet1HCarboxylic Acid Proton
Imidazole NH 12.0 – 13.0Broad Singlet1HRing NH (often exchanged/broad)
Imidazole CH 7.5 – 7.8Singlet1HC5-H (Ring proton)
-CH

-
2.5 – 2.6Doublet (

Hz)
2HIsobutyl methylene (adjacent to ring)
-CH- 1.9 – 2.1Multiplet1HIsobutyl methine
-CH

0.85 – 0.95Doublet (

Hz)
6HIsobutyl methyls (Gem-dimethyl)

Causality: The doublet at ~2.5 ppm and the multiplet at ~2.0 ppm are critical diagnostic signals confirming the iso-branching. A triplet at ~2.6 ppm would indicate an n-butyl impurity.

Mass Spectrometry (HRMS)
  • Method: ESI (Electrospray Ionization), Positive Mode.

  • Target Ion:

    
     m/z.
    
  • Fragmentation Pattern: Look for loss of CO

    
     (M-44) typical of carboxylic acids, resulting in a fragment at m/z ~125.
    

Part 4: Purity Analysis (HPLC Protocol)

This Reverse-Phase HPLC method is designed to separate the main peak from potential synthetic precursors (e.g., esters, decarboxylated imidazole) and process impurities.

Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)
Mobile Phase A 0.1% Phosphoric Acid (H

PO

) in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 210 nm (Primary) and 230 nm
Injection Vol 5-10 µL
Diluent Water : Acetonitrile (90:10 v/v)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.04060Linear Gradient
20.01090Wash
20.1955Re-equilibration
25.0955End
System Suitability Criteria (SST)
  • Tailing Factor (T): NMT 1.5 (Imidazole peaks often tail due to silanol interactions; low pH buffer suppresses this).

  • Theoretical Plates (N): NLT 5000.

  • RSD (n=6): NMT 2.0% for the main peak area.

Why this works: The acidic mobile phase (pH ~2.5) ensures the imidazole nitrogen is protonated and the carboxylic acid is protonated (neutral), preventing secondary interactions with residual silanols on the column and ensuring sharp peak shape.

Part 5: Impurity Profiling & Troubleshooting

Common impurities arise from the synthesis pathway (often cyclization of amidines or oxidation of alcohols).

Impurity TypeLikely SourceRelative Retention (RRT)Detection Strategy
Decarboxylated 2-Isobutyl-1H-imidazole (Loss of CO

)
> 1.0 (More non-polar)Check MS for m/z 125
Ester Methyl/Ethyl ester (Incomplete hydrolysis)>> 1.0 (Late eluting)Check for -OCH

in NMR
Regioisomer 2-Isobutyl-1H-imidazole-5-carboxylic acid~ 1.0 (Co-elutes often)Requires qNMR or specialized chiral/HILIC columns

HPLC Decision Tree for Method Development:

HPLC_Tree Start Start Method Dev CheckpH Check Mobile Phase pH Start->CheckpH PeakShape Evaluate Peak Shape CheckpH->PeakShape pH 2.5 Tailing Tailing > 1.5? PeakShape->Tailing AddMod Add TEA or Increase Buffer Conc. Tailing->AddMod Yes Resolution Resolution < 2.0? Tailing->Resolution No AddMod->Resolution ChangeCol Switch to Phenyl-Hexyl or HILIC Resolution->ChangeCol Yes Final Validated Method Resolution->Final No

Caption: Troubleshooting logic for optimizing the HPLC separation of imidazole derivatives.

Part 6: Solid State & Thermal Analysis

Characterizing the physical form is vital for handling and formulation.

  • DSC (Differential Scanning Calorimetry):

    • Protocol: Heat from 30°C to 300°C at 10°C/min under N

      
       purge.
      
    • Expectation: Sharp endotherm (melting) typically >200°C (imidazoles have high MPs due to H-bonding). Decomposition often follows immediately.

  • TGA (Thermogravimetric Analysis):

    • Purpose: Distinguish between solvates (weight loss <150°C) and degradation.

References

  • SIELC Technologies. (2018).[2] Separation of Imidazole Carboxylic Acids on Newcrom R1 HPLC Column. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: Imidazole-4-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

scaling up the synthesis of 2-Isobutyl-1H-imidazole-4-carboxylic acid

Technical Support Center: Scaling Up 2-Isobutyl-1H-imidazole-4-carboxylic Acid Ticket ID: SC-IMD-2ISO-004 Subject: Scale-up protocols, troubleshooting, and optimization for 2-Isobutyl-1H-imidazole-4-carboxylic acid synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up 2-Isobutyl-1H-imidazole-4-carboxylic Acid

Ticket ID: SC-IMD-2ISO-004 Subject: Scale-up protocols, troubleshooting, and optimization for 2-Isobutyl-1H-imidazole-4-carboxylic acid synthesis. Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Route Selection

User Query: "We are moving from gram-scale to kilogram-scale synthesis of 2-Isobutyl-1H-imidazole-4-carboxylic acid. Our current yields are inconsistent, and we face purification bottlenecks. What is the most robust scalable route?"

Technical Response: For scale-up, the Amidine-Bromopyruvate Condensation is the superior pathway compared to the oxidative degradation of benzimidazoles or the Van Leusen reaction. It offers higher regioselectivity for the 4-position and avoids hazardous heavy metal oxidants.

The Validated Pathway:

  • Precursor Synthesis: Pinner reaction of Isovaleronitrile to Isovaleramidine HCl.

  • Cyclization: Condensation of Isovaleramidine with Ethyl 3-bromopyruvate to form Ethyl 2-isobutyl-1H-imidazole-4-carboxylate.

  • Hydrolysis: Saponification of the ester to the free acid.

Process Workflow & Logic Map

The following diagram illustrates the critical decision nodes and chemical flow for the scale-up process.

G Start Start: Isovaleronitrile Step1 Step 1: Pinner Reaction (HCl(g), EtOH, 0°C) Start->Step1 Inter1 Intermediate: Isovaleramidine HCl Step1->Inter1 Step2 Step 2: Cyclization (Ethyl Bromopyruvate, Base, THF/H2O) Inter1->Step2 Decision1 Check: Exotherm > 40°C? Step2->Decision1 Action1 Action: Slow Addition/Active Cooling Decision1->Action1 Yes Inter2 Intermediate: Ethyl 2-isobutyl-imidazole-4-carboxylate Decision1->Inter2 No (Controlled) Action1->Inter2 Step3 Step 3: Hydrolysis (NaOH, Reflux -> pH Adj) Inter2->Step3 End Final Product: 2-Isobutyl-1H-imidazole-4-carboxylic acid Step3->End

Caption: Critical Process Flow for 2-Isobutyl-1H-imidazole-4-carboxylic acid Synthesis showing key reaction steps and exotherm control points.

Detailed Protocols & Troubleshooting

Module A: The Cyclization (The Critical Step)

Reaction: Isovaleramidine HCl + Ethyl 3-bromopyruvate


 Ethyl 2-isobutyl-1H-imidazole-4-carboxylate.

Protocol:

  • Setup: Charge a reactor with Isovaleramidine HCl (1.0 eq) and THF/Water (1:1 ratio). This biphasic or semi-aqueous system helps solubilize the inorganic base while keeping the organic reactants accessible.

  • Base Addition: Add solid

    
     (2.5 eq) slowly. Note: 
    
    
    
    is too harsh and can cause polymerization of the bromopyruvate.
  • Reagent Addition: Dissolve Ethyl 3-bromopyruvate (1.05 eq) in THF. Add this solution dropwise over 2–3 hours.

    • Critical Parameter: Maintain internal temperature

      
      . The reaction is highly exothermic.
      
  • Dehydration: After addition, stir at RT for 12 hours. If TLC shows the intermediate "hydroxy-imidazoline" (more polar spot), heat to

    
     for 2 hours to force dehydration to the aromatic imidazole.
    

Troubleshooting Guide: Cyclization

SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Polymerization of Ethyl Bromopyruvate.Ensure Bromopyruvate is fresh (yellow/clear). Add it slower and keep T < 20°C.
Low Yield (<40%) Hydrolysis of Bromopyruvate before reaction.Do not premix Bromopyruvate with water. Add it as a THF solution into the aqueous amidine/base mixture.
Incomplete Cyclization Stalled at hydroxy-imidazoline intermediate.Increase temperature to 50–60°C for 1 hour post-addition. Add catalytic p-TsOH if necessary.
Violent Exotherm Base added too fast or high concentration.Use mild base (

or

). Dilute reaction volume (10-15 volumes of solvent).
Module B: Hydrolysis & Isolation

Reaction: Ethyl ester


 Carboxylic Acid.[1]

Protocol:

  • Saponification: Dissolve the crude ester in Methanol/Water (3:1). Add NaOH (2.0 eq). Reflux for 2–4 hours.

  • Work-up (The "Isoelectric" Trick):

    • Cool to room temperature.[2][3][4]

    • Distill off Methanol (critical to maximize yield).

    • Dilute with water.[2]

    • Acidification: Slowly add 6N HCl. Monitor pH strictly.

    • Target pH: Adjust to pH 3.5 – 4.0 (the isoelectric point of the imidazole acid). The product will precipitate as a white solid.

    • Warning: If pH < 2, the hydrochloride salt forms, which is water-soluble. If pH > 5, the sodium salt remains.

Troubleshooting Guide: Hydrolysis

SymptomProbable CauseCorrective Action
No Precipitate on Acidification pH is too low (< 2.0).The product is trapped as the HCl salt. Back-titrate with NaOH to pH 3.5–4.0.
Oiling Out Residual alcohol or impurities.[5]Ensure all Methanol is removed before acidification. Seed the aqueous solution with pure crystals.
Product is Colored (Yellow/Brown) Oxidation byproducts trapped.Perform a charcoal treatment on the alkaline solution (before adding acid). Filter, then acidify.[4]

Frequently Asked Questions (FAQ)

Q1: Can I use Isovaleraldehyde and ammonia instead of the amidine?

  • A: No. While aldehydes react in the Debus-Radziszewski synthesis to form imidazoles, that route produces 2,4,5-trisubstituted imidazoles or symmetrical products. To get the specific 4-carboxylic acid regiochemistry, the Amidine + Halopyruvate route is the only scalable method that guarantees the correct substitution pattern [1].

Q2: Ethyl bromopyruvate is a severe lachrymator. Are there alternatives?

  • A: On a large scale, you can generate the bromopyruvate in situ by brominating ethyl pyruvate, but this adds operational complexity. For GMP scale-up, it is safer to purchase high-purity ethyl bromopyruvate and handle it in a closed dosing system. Alternatively, use Ethyl 3-chloro-2-oxopropionate , which is less lachrymatory but reacts slower (requires heating to 60°C) [2].

Q3: Why is the melting point of my final acid lower than the literature value (198-200°C)?

  • A: This is usually due to trapped inorganic salts (NaCl/KCl) or water. Imidazole acids are zwitterionic and hold water tightly.

    • Fix: Recrystallize from water/ethanol (90:10). Dry in a vacuum oven at 60°C with

      
       for at least 24 hours.
      

Q4: My HPLC shows a "dimer" impurity. What is it?

  • A: This is likely the N-alkylated byproduct where the imidazole nitrogen of one molecule reacts with another equivalent of bromopyruvate.

    • Prevention:[6] Ensure the Amidine is in slight excess (1.05 eq) relative to the bromopyruvate, or use high dilution conditions.

Physicochemical Specifications for Validation

PropertySpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) > 98.5% (Area %)C18 Column, Phosphate buffer/MeCN
Assay (Titration) 98.0 – 102.0%Perchloric acid titration (non-aqueous)
Water Content < 0.5%Karl Fischer
Residue on Ignition < 0.1%Sulfated Ash
Identify (IR/NMR) Conforms to structure1H-NMR (DMSO-d6)

References

  • BenchChem. (2025).[2][3][7] Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid from Benzimidazole Derivatives. BenchChem Application Notes. Link

  • Gilchrist, T. L., Stretch, W., & Chrystal, E. J. T. (1987).[8] Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. Journal of the Chemical Society, Perkin Transactions 1, 2235-2239.[8] Link[8]

  • Alizadeh, A., Oskueyan, Q., & Rostamnia, S. (2010). Reaction of alkyl isocyanides and 3-bromopyruvate in the presence of carboxylic acids. ResearchGate. Link

  • PubChem. (2025).[9] Ethyl bromopyruvate | C5H7BrO3 | CID 66144.[9] National Library of Medicine. Link

  • Organic Chemistry Portal. (2024). Imidazole Synthesis - Van Leusen and Amidine Routes. Link

Sources

Optimization

challenges in the functionalization of imidazole rings

The following guide is structured as a Technical Support Center for medicinal chemists. It addresses the specific, high-friction challenges encountered when functionalizing imidazole rings, moving beyond basic textbook c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for medicinal chemists. It addresses the specific, high-friction challenges encountered when functionalizing imidazole rings, moving beyond basic textbook chemistry to field-proven troubleshooting strategies.

Status: Online | Tier: Advanced Applications | Topic: Regioselectivity & Catalysis

Introduction: The Imidazole Paradox

Imidazole is a "privileged scaffold" in drug discovery (e.g., Dacarbazine, Losartan, Nilotinib), yet it remains one of the most frustrating heterocycles to functionalize. Its dual nature—possessing both a basic pyridine-like nitrogen (N3) and a pyrrole-like nitrogen (N1)—creates a constant battle for regiocontrol. Furthermore, the C2 proton is acidic (


 in DMSO), while the N3 nitrogen is a potent ligand that poisons palladium catalysts.

This guide provides solved "tickets" for the three most common failure modes: N-Alkylation Regioselectivity , C-H Activation Site-Control , and Catalyst Deactivation .

Module 1: Mastering N-Alkylation & Arylation

Ticket #402: "I'm getting a 1:1 mixture of N1 and N3 isomers."

Root Cause Analysis

In neutral or basic media, the imidazole anion is an ambident nucleophile. Steric and electronic factors at C4/C5 dictate the ratio.

  • Electronic: An electron-withdrawing group (EWG) at C4 makes the adjacent N3 less nucleophilic, favoring N1 alkylation.

  • Steric: A bulky group at C4 sterically hinders N3, favoring N1.[1]

  • Tautomerism: In unsubstituted imidazoles, N1 and N3 are indistinguishable due to rapid tautomerism (

    
    ).
    
Troubleshooting Protocol: The "SEM-Switch" Strategy

For accessing the "impossible" isomers, use the SEM-Switch (Transposition) methodology. This allows you to turn an N1-protected imidazole into an N3-protected one, effectively swapping the reactivity profile of the carbon backbone.[2]

Workflow:

  • Protect: Install SEM group (favors N1).

  • Quaternize: Alkylate N3 with a distinct electrophile (e.g., MeOTf).

  • Deprotect: Remove SEM group to reveal the "N3-alkylated" product (which is now N1-alkylated relative to the original substituents).

Experimental Protocol: Regioselective N-Arylation (Buchwald Conditions)

To avoid catalyst poisoning during N-arylation:

  • Pre-activation (Critical): Heat

    
     and ligand (e.g., 
    
    
    
    ) in solvent for 1-2 mins before adding the imidazole. Imidazole binds Pd(II) tightly; pre-forming the Pd(0)-L complex prevents this "dead-end" coordination.
  • Base: Use weak bases like

    
     to minimize side reactions.
    

Module 2: Direct C-H Arylation (The C2 vs. C5 Battle)

Ticket #505: "My Suzuki coupling failed, and I can't control C2 vs. C5 selectivity."

The Selectivity Logic

Regiocontrol in C-H activation is dictated by the mechanism of the catalytic cycle, which is controlled by the base and metal.

Target PositionMechanismCatalyst SystemBaseWhy?
C5

-like / CMD

Carbonate (

)
C5 is the most electron-rich position (HOMO coefficient). Carbonate assists concerted metalation-deprotonation (CMD) at the most nucleophilic carbon.
C2 Acidity-Driven

Alkoxide (

)
C2 is the most acidic proton. Stronger bases or Copper co-catalysis favor deprotonation at C2.
C4 Steric/BlockedIndirect Route--C4 is the least reactive. Access via SEM-Switch (see Diagram 1) or by blocking C2/C5.
Visualization: The Regioselectivity Decision Tree

The following diagram illustrates the decision logic for targeting specific positions on the imidazole ring.

ImidazoleSelectivity Start Target Position? C5 Target: C5 (Electron Rich) Start->C5 Electrophilic Control C2 Target: C2 (Most Acidic) Start->C2 Acidity Control C4 Target: C4 (Least Reactive) Start->C4 Blocking Strategy MethodC5 Pd(OAc)2 + Carbonate Base (CMD Mechanism) C5->MethodC5 MethodC2 Pd/Cu Co-catalysis OR Strong Base (NaOtBu) C2->MethodC2 MethodC4 SEM-Switch Strategy: 1. Protect N1 (SEM) 2. Arylate C5 3. Switch SEM to N3 4. Old C4 is now C5 C4->MethodC4

Caption: Decision tree for selecting catalytic conditions based on the desired site of arylation. Note the distinct mechanistic pathways for C2 (acidity) vs C5 (electronic).

Module 3: Handling Catalyst Poisoning

Ticket #909: "Reaction stalls at 10% conversion. Is the imidazole killing my catalyst?"

Diagnosis

Yes. The N3 nitrogen of imidazole is a good


-donor. It displaces phosphine ligands from Palladium, forming stable, inactive complexes like 

.
Protocol: The "Throw-Away" Ligand Method

For challenging substrates, use a sacrificial ligand or specific copper additives.

  • Copper Co-catalysis: Add 10-20 mol% CuI. Copper binds preferentially to the N3 nitrogen, "masking" it from the Palladium catalyst.

  • High-Temperature Activation: Some Pd-NHC precatalysts require activation at

    
     to release the active species. Ensure your oil bath is at temp before injection.
    

Experimental Protocols

Protocol A: C5-Selective Arylation (Direct C-H Activation)

Adapted from Joo et al. (2010)

  • Reagents: 1-SEM-imidazole (1.0 equiv), Aryl Bromide (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2.0 equiv).
  • Solvent: DMA (0.2 M).

  • Procedure:

    • Combine solid reagents in a reaction vial.

    • Evacuate and backfill with Argon (3x).

    • Add DMA via syringe.

    • Heat to 100 °C for 12 hours.

    • Note: Do not use NaOtBu here; it will shift selectivity to C2.

Protocol B: The SEM-Switch (Accessing C4-Arylimidazoles)

This 3-step sequence effectively converts a C5-arylation into a C4-arylation.

  • Step 1 (C5 Arylation): Perform Protocol A to get 1-SEM-5-arylimidazole .

  • Step 2 (Quaternization): Treat with SEM-Cl (neat) or MeOTf to form the imidazolium salt.

  • Step 3 (Deprotection/Migration): Treat with TBAF in THF. The SEM group is removed, and the thermodynamically stable tautomer is formed.

    • Result: The aryl group, originally at C5 relative to N1, is now at C4 relative to the new NH tautomer.

Frequently Asked Questions (FAQs)

Q: Why does my SEM-protection yield two spots on TLC? A: If your imidazole has a substituent at C4, you will form regioisomers (1,4- and 1,5-substituted). These are separable by column chromatography. The 1,4-isomer (less sterically hindered) usually forms predominantly, but the 1,5-isomer is often the one required for C2-lithiation strategies to direct groups to the adjacent position.

Q: Can I use Iodine/Magnesium exchange on imidazoles? A: Yes, but C2-lithio species are unstable above -40°C due to ring fragmentation (ring opening to isocyanides). Always perform halogen-metal exchange at -78°C and quench immediately with the electrophile.

Q: Which protecting group is best for lithiation? A:

  • SEM: Excellent. Stable to BuLi. Directs lithiation to C2.[3][4]

  • Boc: Poor. BuLi attacks the carbonyl (nucleophilic attack) rather than deprotonating the ring.

  • Trityl: Good, but very bulky. Can hinder C2 functionalization.

  • SO2NMe2: Excellent directing group for C2 lithiation, but harder to remove.

References

  • Joo, J. M., Touré, B. B., & Sames, D. (2010).[5] C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 4911–4920.[5] Link

  • Ueda, S., Su, M., & Buchwald, S. L. (2012).[6] Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.[6] Link

  • Bellina, F., & Rossi, R. (2006). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles. Tetrahedron, 62(31), 7213–7256. Link

  • Wang, X., Gribkov, D. V., & Sames, D. (2007). Phosphine-Free Palladium-Catalyzed C-H Bond Arylation of Free (N-H)-Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(4), 1476–1479. Link

Sources

Troubleshooting

Technical Support Guide: Preventing Degradation of 2-Isobutyl-1H-imidazole-4-carboxylic Acid in Solution

Welcome to the technical support center for 2-Isobutyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Isobutyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Unforeseen degradation can compromise experimental reproducibility, lead to inaccurate results, and waste valuable resources. By understanding the inherent chemical liabilities of this molecule and implementing proper handling and storage protocols, you can maintain its purity and potency.

This document moves beyond a simple checklist, providing in-depth explanations of the degradation mechanisms and offering robust, validated protocols to help you troubleshoot and prevent stability issues proactively.

Section 1: Understanding the Stability Profile of 2-Isobutyl-1H-imidazole-4-carboxylic Acid

To effectively prevent degradation, it is crucial to first understand the molecule's structure. 2-Isobutyl-1H-imidazole-4-carboxylic acid possesses two key functional groups that dictate its stability: the imidazole ring and the carboxylic acid . The imidazole ring, in particular, is susceptible to specific environmental stressors.

The primary degradation pathways of concern are:

  • Oxidative Degradation: The electron-rich imidazole ring is vulnerable to attack by reactive oxygen species (ROS). This can occur through autoxidation, which may be mediated by basic conditions, or in the presence of oxidizing agents like hydrogen peroxide.[1][2] Such reactions can lead to the formation of various oxidized byproducts, potentially cleaving the imidazole ring. Some studies have noted that polyalkylated imidazoles can be less stable toward oxidation.[3]

  • Photodegradation: Imidazole moieties are known to be sensitive to light, particularly UV radiation.[1] Exposure can initiate photochemical reactions, leading to the formation of a complex mixture of degradants.[2] This process is a significant risk for solutions left on a lab bench or stored in clear containers.

  • pH-Mediated Instability: The molecule's stability is highly dependent on the pH of the solution. The imidazole ring has a pKa around 7, meaning its protonation state changes near neutral pH.[4] Both highly acidic and highly alkaline conditions can promote degradation. Basic conditions can facilitate autoxidation[1], while extreme pH can potentially affect the overall molecular structure and solubility.[5][6]

The following diagram illustrates the major environmental factors that can initiate the degradation of the parent compound.

parent 2-Isobutyl-1H-imidazole- 4-carboxylic acid oxidized_products Oxidized Degradants (e.g., Ring-Opened Products) parent->oxidized_products Oxidation photo_products Photolytic Degradants parent->photo_products Photolysis ph_products pH-Mediated Degradants parent->ph_products Hydrolysis/ Autoxidation oxidation Oxidative Stress (O₂, H₂O₂, Metal Ions) light Photolytic Stress (UV/Visible Light) ph pH Instability (Acidic/Alkaline Conditions)

Caption: Primary degradation pathways for 2-Isobutyl-1H-imidazole-4-carboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

This section provides direct answers to common questions regarding the handling and storage of 2-Isobutyl-1H-imidazole-4-carboxylic acid solutions.

Q1: What is the most common cause of degradation for this compound in solution? A1: The two most prevalent causes are oxidation and photodegradation of the imidazole ring.[1][2] Leaving a solution exposed to ambient light and air on a lab bench is a primary risk factor.

Q2: What is the recommended solvent for preparing stock solutions? A2: For initial stock solutions, high-purity DMSO or ethanol is often suitable. For aqueous working solutions, use a well-defined buffer system (see Q3). The solubility of imidazole carboxylic acids can be pH-dependent, often increasing in slightly acidic or basic conditions away from the isoelectric point.[6][7] However, for stability, a buffered solution near neutral pH is recommended as a starting point.

Q3: What is the optimal pH range for storing aqueous solutions? A3: While the exact optimal pH should be determined experimentally for your specific application, a buffered solution in the pH 6.0-7.5 range is a recommended starting point. This avoids the extremes that can accelerate degradation.[5] The imidazole ring's pKa is near 7, and maintaining a consistent pH in this range helps prevent base-mediated autoxidation and potential acid-catalyzed instability.[1][4]

Q4: How should I store my solutions to maximize stability? A4: Follow these four critical storage principles:

  • Store Cold: Keep solutions at 2-8°C for short-term storage (days) and at -20°C or -80°C for long-term storage (weeks to months).[8]

  • Protect from Light: Always use amber vials or wrap clear vials in aluminum foil.[1]

  • Limit Oxygen Exposure: For maximum stability, especially for long-term storage, dispense solution into single-use aliquots to minimize freeze-thaw cycles and headspace oxygen. For ultimate protection, overlaying the solution with an inert gas like argon or nitrogen before sealing is advisable.

  • Use a Buffer: For aqueous solutions, do not store in unbuffered water. Use a suitable buffer as discussed in Q3.

Q5: My solution has developed a slight yellow or brown tint. What does this mean? A5: Color change is often a visual indicator of degradation. The formation of oxidized or photodegraded products can introduce new chromophores that absorb visible light, resulting in a colored solution.[7] If you observe a color change, it is highly recommended to re-analyze the purity of the solution by HPLC before use.

Q6: Can I add antioxidants to my solution to prevent degradation? A6: Yes, adding an antioxidant can be an effective strategy against oxidative degradation. Some imidazole-containing dipeptides are themselves potent antioxidants.[9][10] Common antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) could be tested. However, you must first validate that the chosen antioxidant does not interfere with your downstream assay or react with your compound of interest.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues and provides a logical workflow to diagnose and solve them.

Problem 1: I'm observing a significant loss of compound potency or biological activity over a short period (e.g., 24-48 hours).

Potential Cause Diagnostic Step Corrective Action
Rapid Degradation 1. Prepare a fresh solution and immediately analyze a sample by HPLC to confirm initial purity and concentration. 2. Store the solution under your standard conditions. 3. Re-analyze by HPLC at 24 and 48 hours. Compare the peak area of the parent compound.If a >5-10% loss is observed, your storage conditions are inadequate. Implement the storage recommendations in the table below (Section 5). For experiments requiring extended incubation, consider the stability under your specific assay conditions (e.g., in cell culture media at 37°C).
Incorrect pH Measure the pH of your final working solution. Ensure it is within the recommended range (pH 6.0-7.5).Re-prepare the solution using a properly calibrated pH meter and a suitable buffer (e.g., phosphate or HEPES).
Photodegradation during experiment Are your experimental plates/vials exposed to ambient or UV light for extended periods?Use amber plates/tubes or cover them with foil during incubation and handling steps.

Problem 2: My HPLC chromatogram shows new, unidentified peaks after solution storage that were not present in the freshly prepared sample.

Potential Cause Diagnostic Step Corrective Action
Formation of Degradants This is a clear sign of compound degradation. The goal is to identify the stressor.Perform a forced degradation study (see Protocol 4.2) to intentionally generate degradants under specific stress conditions (light, heat, acid, base, oxidation). Compare the retention times of the peaks in your stored sample to those from the forced degradation study. This will help identify the degradation pathway (e.g., if the peak matches one from the H₂O₂-stressed sample, oxidation is the likely cause).[11][12]
Contamination Review your solution preparation process. Were the solvent, buffer, and glassware clean?Prepare a new solution using fresh, high-purity solvents and sterile, clean equipment. Filter the final solution through a 0.22 µm filter.

Section 4: Key Experimental Protocols

These protocols provide a framework for preparing stable solutions and for investigating potential stability issues.

Protocol 4.1: Recommended Preparation and Storage of Stock Solutions

This protocol is designed to maximize the shelf-life of your stock solution.

  • Materials:

    • 2-Isobutyl-1H-imidazole-4-carboxylic acid (solid)

    • High-purity DMSO or Ethanol

    • Calibrated analytical balance

    • Amber glass vials with PTFE-lined caps

    • Argon or nitrogen gas (optional, but recommended)

  • Procedure:

    • Tare a sterile amber vial on a calibrated balance.

    • Carefully weigh the desired amount of solid compound into the vial.

    • Add the appropriate volume of solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • (Optional) Gently flush the headspace of the vial with argon or nitrogen gas for 15-30 seconds to displace oxygen.

    • Immediately cap the vial tightly.

    • Label the vial clearly with compound name, concentration, solvent, and date.

    • Parafilm the cap for an extra seal.

    • Store at -20°C or -80°C.

    • For working solutions, thaw the stock, take the required volume, and immediately re-flush with inert gas (if using) and return to the freezer. Avoid multiple freeze-thaw cycles by preparing smaller, single-use aliquots.

Protocol 4.2: Conducting a Forced Degradation Study

This study is essential for understanding the stability of your compound under your specific formulation and for developing a stability-indicating analytical method.[12][13]

cluster_prep Preparation cluster_stress Stress Conditions (Incubate as specified) cluster_analysis Analysis prep Prepare 1 mg/mL Solution of Compound control Control (No Stress) prep->control acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 8h) prep->base oxidation Oxidation (3% H₂O₂, RT, 24h) prep->oxidation photo Photolysis (ICH Light Box, 24h) prep->photo analyze Analyze All Samples by Stability-Indicating HPLC control->analyze acid->analyze base->analyze oxidation->analyze photo->analyze compare Compare Chromatograms: Identify Degradation Peaks and Calculate % Degradation analyze->compare

Sources

Optimization

Technical Support Center: Crystallization of 2-Isobutyl-1H-imidazole-4-carboxylic Acid

Status: Operational Ticket ID: OPT-CRYST-ISO-IMID-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization, Troubleshooting, and Purity Enhancement Executive Summary 2-Isobut...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-CRYST-ISO-IMID-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization, Troubleshooting, and Purity Enhancement

Executive Summary

2-Isobutyl-1H-imidazole-4-carboxylic acid is a critical amphoteric intermediate, often utilized as a building block in the synthesis of angiotensin II receptor antagonists (sartans) and other bioactive scaffolds. Its crystallization behavior is dominated by its zwitterionic nature . The molecule contains a basic imidazole nitrogen (


) and an acidic carboxyl group (

).

Successful crystallization relies on exploiting the Isoelectric Point (pI) , where the net charge is zero, and solubility is at its thermodynamic minimum. The hydrophobic isobutyl tail adds a complication: it increases the tendency for the compound to "oil out" rather than crystallize if supersaturation is generated too rapidly.

Part 1: The Optimized Protocol (The "Happy Path")

This protocol replaces generic solvent evaporation methods with a controlled pH-Swing Crystallization . This ensures the removal of both acidic and basic impurities while targeting the specific solubility trough of the zwitterion.

Reagents
  • Crude Substrate: 2-Isobutyl-1H-imidazole-4-carboxylic acid

  • Dissolution Solvent: 1.0 M Hydrochloric Acid (HCl)

  • Neutralization Agent: 2.0 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

    
    )
    
  • Polishing Solvent: Activated Carbon (e.g., Darco G-60)

Step-by-Step Methodology
  • Acidic Dissolution:

    • Suspend crude solid in 1.0 M HCl (approx. 5–7 volumes).

    • Heat to 50°C. The imidazole ring protonates, forming the soluble hydrochloride salt.

    • Checkpoint: If solids remain, they are likely non-basic impurities (inorganic salts or neutral organics). Filter these out while hot.[1]

  • Impurity Scavenging (Optional but Recommended):

    • Add Activated Carbon (5 wt% relative to substrate) to the hot acidic solution. Stir for 30 minutes.

    • Filter hot through a Celite pad to remove carbon and adsorbed colorants.

  • Controlled Neutralization (The Critical Step):

    • Cool the filtrate to 20–25°C.

    • Slowly add 2.0 M NaOH dropwise with vigorous stirring.

    • Target pH: Monitor pH continuously. You are aiming for pH 5.0 – 5.5 (the approximate pI).

  • Crystallization & Aging:

    • As pH approaches 4.0, the solution will become cloudy. Slow the addition rate.

    • Once pH 5.2 is reached, stop base addition.

    • Cool the slurry to 0–5°C and hold (age) for 2 hours. This allows Ostwald ripening to convert fines into filterable crystals.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash: Displace mother liquor with cold water (

      
      ), followed by a displacement wash with cold acetone (to remove residual water and aid drying).
      
    • Dry: Vacuum oven at 50°C for 12 hours.

Part 2: Troubleshooting Guide (FAQs)

Category A: Yield & Solubility Issues

Q1: I added base to pH 7, but my yield dropped significantly. Why? A: You overshot the Isoelectric Point (pI). At pH 7, the carboxylic acid is fully deprotonated (


), and the imidazole ring begins to deprotonate to its neutral form. However, if the pH goes too high (pH > 8), the molecule becomes anionic and solubility increases again.
  • Correction: The solubility curve is U-shaped. You must stop exactly at the pI (approx pH 5.0–5.5). If you overshoot, back-titrate with dilute HCl.

Q2: The solid is not precipitating even at pH 5.2. A: The ionic strength might be too high ("Salting In" effect) or the concentration is too low.

  • Correction: If the volume of acid/base used was large, you have generated a high concentration of NaCl. High salt content can sometimes increase the solubility of organic zwitterions.

  • Action: Concentrate the solution by vacuum distillation before the neutralization step, or seed the solution with pure crystals at pH 5.2 and stir for 12 hours at 0°C.

Category B: Physical Form & Purity[2][3][4][5]

Q3: The product came out as a sticky oil/gum instead of crystals ("Oiling Out"). A: This is caused by the hydrophobic isobutyl group. When the neutralization happens too fast, the local concentration of the neutral zwitterion exceeds the "metastable limit," causing liquid-liquid phase separation (oiling out) before crystal nucleation can occur.

  • Correction:

    • Slower Neutralization: Add NaOH over 2 hours, not 10 minutes.

    • Co-Solvent: Add 10% Methanol or Ethanol to the acidic solution before neutralization. The alcohol increases the solubility of the oil phase, preventing droplet formation and forcing the system to nucleate crystals instead.

    • Seeding: Add seed crystals as soon as the solution turns slightly hazy.

Q4: My crystals are extremely fine and clog the filter. A: Nucleation rate was too high relative to growth rate.

  • Correction: Implement a "Temperature Swing" during aging. After precipitation at pH 5.2, heat the slurry to 40°C for 30 minutes, then cool slowly to 0°C. This dissolves the "fines" (small crystals) and deposits them onto larger crystals (Ostwald Ripening), improving filtration speed.

Q5: The product has a yellow/tan color. A: Likely oxidation byproducts of the imidazole ring or residual starting material (e.g., benzimidazole derivatives).

  • Correction: The acidic carbon treatment (Step 2 in the protocol) is the most effective place to remove this. Carbon is less effective on the neutral zwitterion. Ensure you treat the acidic solution before neutralization.

Part 3: Data & Visualization

Table 1: Solubility Profile (Conceptual)
pH EnvironmentSpecies DominanceSolubility StatusMechanism
pH < 2.0 Cationic (

/

)
High Protonation of Imidazole N3
pH 5.0 – 5.5 Zwitterionic (

/

)
Minimum (Target) Net Charge Neutrality (Lattice Energy Max)
pH > 9.0 Anionic (

/

)
High Deprotonation of Carboxyl & Imidazole
Workflow Diagram

The following diagram illustrates the logic flow for the purification process, highlighting critical decision nodes.

CrystallizationWorkflow Start Crude 2-Isobutyl-1H-imidazole-4-COOH AcidDissolution Dissolve in 1.0M HCl (50°C) Start->AcidDissolution CheckSolids Are solids present? AcidDissolution->CheckSolids FilterInsolubles Filter Hot (Remove Insolubles) CheckSolids->FilterInsolubles Yes CarbonTreat Add Activated Carbon (Optional) CheckSolids->CarbonTreat No FilterInsolubles->CarbonTreat Neutralization Slow Addition of 2.0M NaOH Target pH 5.2 CarbonTreat->Neutralization CheckOil Is it Oiling Out? Neutralization->CheckOil AddAlcohol Add 10% MeOH/EtOH Re-heat and Cool Slow CheckOil->AddAlcohol Yes (Sticky Gum) Crystallization Nucleation & Aging (0-5°C, 2 hours) CheckOil->Crystallization No (White Precipitate) AddAlcohol->Crystallization Filtration Filtration & Wash (Cold Water + Acetone) Crystallization->Filtration FinalProduct Pure Crystalline Product Filtration->FinalProduct

Caption: Logical workflow for the pH-swing crystallization of 2-Isobutyl-1H-imidazole-4-carboxylic acid, including contingency loops for oiling-out events.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid. (Extrapolated methodology for alkyl-imidazole solubility).

  • LookChem. (2024). 1H-Imidazole-4-carboxylic acid - Physicochemical Properties and Solubility Data.

  • Organic Syntheses. (n.d.). Optimization of Imidazole-4-carboxylic acid derivatives via Hydrolysis.

  • PubChem. (2025).[2] Compound Summary: 1H-Imidazole-4-carboxylic acid.[3][2][4][5][6][7] National Library of Medicine.

  • Sielc Technologies. (2024). Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column. (Reference for impurity profiling and amphoteric behavior).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Substituted Imidazole-4-Carboxylic Acids: Synthesis, Biological Activity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to possess a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] Among these, substituted imidazole-4-carboxylic acids and their derivatives represent a particularly promising class of molecules. The presence of the carboxylic acid group provides a handle for further chemical modification and can influence the pharmacokinetic properties of the compounds.[2]

This guide provides a comparative study of substituted imidazole-4-carboxylic acids, focusing on their synthesis, in-vitro biological performance, and underlying mechanisms of action. We will explore the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to enable researchers to replicate and build upon these findings.

I. Synthesis of Substituted Imidazole-4-Carboxylic Acids: A Practical Overview

The synthesis of the imidazole core can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials. Modern techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times and improve yields.[2][4]

One-Pot Synthesis of Imidazole-4-Carboxylates via Microwave-Assisted 1,5-Electrocyclization

This method provides a versatile and efficient route to diversely functionalized imidazole-4-carboxylates. The reaction proceeds through a one-pot multicomponent procedure involving the 1,5-electrocyclization of azavinyl azomethine ylides derived from 1,2-diaza-1,3-dienes.

Experimental Protocol: Microwave-Assisted Synthesis

  • Preparation of the Reaction Mixture: In a microwave glass vial equipped with a stir bar, dissolve the 1,2-diaza-1,3-diene (0.54 mmol) in acetonitrile (2 mL).

  • Addition of Amine: Add the primary aliphatic or aromatic amine (0.57 mmol) at room temperature and stir until the solution becomes colorless.

  • Addition of Aldehyde: Add the desired aldehyde (1.08 mmol) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation at 150 °C for the time specified by reaction monitoring (e.g., via TLC).

  • Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the desired imidazole-4-carboxylate.

This approach allows for the modulation of substituents at the C-2, N-3, and C-5 positions of the imidazole ring, offering a high degree of molecular diversity.

II. Comparative Biological Activity: A Data-Driven Analysis

The biological activity of substituted imidazole-4-carboxylic acids is highly dependent on the nature and position of the substituents on the imidazole core. Here, we present a comparative analysis of their anticancer and antimicrobial properties, supported by experimental data from various studies.

Anticancer Activity

Substituted imidazoles have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity against a range of cancer cell lines. The mechanisms of action are often multifaceted, including the inhibition of key enzymes like epidermal growth factor receptor (EGFR) and the disruption of microtubule dynamics by inhibiting tubulin polymerization.[5][6]

Table 1: Comparative Anticancer Activity of Substituted Imidazole Derivatives

Compound IDCore StructureSubstituentsCancer Cell LineIC50 (µM)Reference
IPM714 1H-imidazole[4,5-f][6][7]phenanthroline-HCT1161.74[8]
SW4802[8]
Compound 2c Imidazole4-fluorophenyl at N-9MDA-MB-2312.29[9]
Compound 3c Imidazole4-(4-methylpiperazinyl)-3-nitrophenyl at N-9MDA-MB-2311.98[5][9]
Compound 9j' Imidazole-chalcone-A5497.05[6]
Compound 9g Imidazole-chalcone-A549Varies[6]
Compound 12a 4-aryl-2-benzoyl-imidazole-Various0.014 (average)[3]
5e Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylateDodecyl at N-1HeLa0.737[10]
HT-291.194[10]

Causality Behind Experimental Choices: The selection of cancer cell lines in these studies is based on their relevance to common and aggressive cancer types, such as breast (MDA-MB-231), lung (A549), and colon (HCT116, HT-29) cancers. The use of a positive control, such as a known clinical drug like Erlotinib for EGFR inhibition studies, provides a benchmark for evaluating the potency of the newly synthesized compounds.[5]

Experimental Protocol: MTT Assay for Cell Viability [6][10][11][12]

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Substituted imidazole-4-carboxylic acids and their derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.[13][14]

Table 2: Comparative Antimicrobial Activity of Substituted Imidazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
HL1 & HL2 Staphylococcus aureusVaries[13]
Escherichia coliVaries[13]
Compound 6d Staphylococcus aureus4[14]
Compound 6c Staphylococcus aureus16[14]
Enterococcus faecalis16[14]
Amidrazones Candida sp.Active[15]

Causality Behind Experimental Choices: The selection of microbial strains typically includes representatives of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species (Candida albicans), to assess the broad-spectrum potential of the compounds.[13][14] The use of standard antibiotics like ciprofloxacin and vancomycin as positive controls allows for a direct comparison of the potency of the synthesized derivatives.[13]

Experimental Protocol: Broth Microdilution for MIC Determination [2][9][16]

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Mechanistic Insights: Elucidating the Mode of Action

Understanding the molecular targets and signaling pathways affected by substituted imidazole-4-carboxylic acids is crucial for rational drug design and development.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT/mTOR and MAPK pathways, promoting cell proliferation and survival.[5][17] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a key therapeutic target.[5] Several imidazole derivatives have been designed as EGFR inhibitors.[5][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Imidazole Substituted Imidazole (e.g., Compound 3c) Imidazole->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds Tubulin_Polymerization cluster_cellular_effect Cellular Consequence Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Growing Microtubule Polymerization->Microtubule Cell_Cycle_Arrest G2/M Cell Cycle Arrest Polymerization->Cell_Cycle_Arrest Catastrophe Catastrophe Microtubule->Catastrophe Depolymerization Shrinking Microtubule Catastrophe->Depolymerization Depolymerization->Tubulin_Dimers Rescue Imidazole Substituted Imidazole (e.g., Compound 9j') Imidazole->Polymerization Inhibits Apoptosis Apoptosis

Caption: Microtubule Dynamics and Inhibition.

Experimental Protocol: In-vitro Tubulin Polymerization Assay [18][19][20] This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

  • Preparation of Tubulin: Reconstitute lyophilized tubulin in a general tubulin buffer.

  • Reaction Setup: In a 96-well plate, add tubulin solution, GTP, and the test compound at various concentrations. Include a positive control (e.g., nocodazole for inhibition) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the percentage of inhibition relative to the negative control.

IV. Conclusion and Future Perspectives

Substituted imidazole-4-carboxylic acids and their derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The versatility of the imidazole scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of imidazole-based drugs. Future research should focus on exploring novel substitution patterns, elucidating detailed mechanisms of action for a wider range of biological targets, and conducting in-vivo studies to validate the therapeutic potential of the most promising candidates.

V. References

  • Al-Marjani, M. F., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate.

  • Al-Zoubi, H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.

  • Kalra, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Medicinal Chemistry.

  • Bhat, M. A., et al. (2019). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 11(12), 1407-1433.

  • Ciafardini, M., et al. (2016). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 21(11), 1545.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Imidazoles. BenchChem.

  • Kitisin, K., et al. (2007). Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). Gastrointestinal Cancer Research, 1(4 Suppl 2), S13-S21.

  • Request PDF | Synthesis of substituted imidazole-4,5-dicarboxylic acids | ResearchGate. (2025).

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26.

  • Gholizadeh, Z., et al. (2021). Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic Chemistry, 112, 104904.

  • Ruzi, Z., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470.

  • Rivera, G., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.

  • Yadav, M., & Goswami, C. (2018). Dynamics of microtubules. Biophysical Journal.

  • Abcam. (n.d.). MTT assay protocol. Abcam.

  • Kalra, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Medicinal Chemistry.

  • ResearchGate. (2024). (2024) Synthesis, Antibacterial Evaluation and molecular docking of 2, 4, 5-Tri-imidazole Derivatives.

  • Google Patents. (2016). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

  • G, R., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research.

  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).

  • BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26.

  • MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).

  • Li, Y., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f] [6][7]phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120.

  • Li, L., et al. (2013). Discovery of 4-Aryl-2-benzoyl-imidazoles as tubulin polymerization inhibitor with potent antiproliferative properties. Journal of Medicinal Chemistry, 56(10), 3799-3809.

  • MDPI. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives.

  • Wikipedia. (n.d.). Microtubule.

  • Tapalskiy, D. V., & Bilskiy, I. A. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 20(1), 62-67.

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit.

  • Zhang, Y., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 6, 23611.

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Comparative

A Researcher's Guide to the Cross-Reactivity Analysis of 2-Isobutyl-1H-imidazole-4-carboxylic acid and Novel Imidazole Analogs

Executive Summary In the landscape of modern drug discovery, the principle of selectivity is paramount.[1][2] A therapeutic candidate's success is defined not only by its potent effect on the intended target but also by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the principle of selectivity is paramount.[1][2] A therapeutic candidate's success is defined not only by its potent effect on the intended target but also by its inactivity against a host of other biological molecules. Unintended off-target interactions, or cross-reactivity, are a primary driver of adverse drug reactions (ADRs) and a significant cause of late-stage clinical attrition.[3][4] This guide provides a comprehensive framework for the cross-reactivity analysis of novel chemical entities, using the hypothetical compound 2-Isobutyl-1H-imidazole-4-carboxylic acid as a central case study.

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[5][6][7][8] Its unique electronic and structural properties facilitate interactions with a wide array of biological targets, which is both a benefit and a potential liability.[5][7] This guide outlines a tiered, systematic approach to de-risk imidazole-based compounds, from early-stage computational predictions to broad-panel in vitro safety screening and conclusive cellular assays. We will detail the causality behind experimental choices, provide actionable protocols, and present a comparative analysis to contextualize the data, empowering research teams to make confident, data-driven decisions in their drug development programs.

The Imperative of Selectivity: The Imidazole Scaffold

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a common structural feature in many endogenous molecules, including the amino acid histidine and the neurotransmitter histamine.[6] This evolutionary precedent makes the imidazole ring an excellent pharmacophore for engaging with biological targets. However, this same versatility can lead to a compound binding to multiple, structurally related proteins, a phenomenon known as polypharmacology or cross-reactivity.[9][10]

For a compound like 2-Isobutyl-1H-imidazole-4-carboxylic acid, the potential for cross-reactivity is inherent to its structure. The imidazole core, the carboxylic acid group, and the isobutyl substituent can all participate in interactions with various receptors, enzymes, and ion channels. For example, different imidazole derivatives are known to cross-react with each other, particularly within classes like phenethyl imidazoles used as antifungal agents.[11][12] Therefore, a rigorous and early assessment of a compound's selectivity profile is not just a regulatory requirement but a fundamental component of building a successful therapeutic program.[13][14]

A Phased Strategy for Cross-Reactivity Profiling

A robust cross-reactivity assessment should be a tiered process, escalating in complexity and resource intensity as a compound progresses through the discovery pipeline. This approach allows for early identification of liabilities and conserves resources by focusing in-depth studies on the most promising candidates.

Diagram: Phased Cross-Reactivity Workflow

G cluster_0 Phase I: Early Assessment cluster_1 Phase II: Broad Screening cluster_2 Phase III: Quantitative Confirmation cluster_3 Phase IV: Functional Validation in_silico In Silico Profiling (Similarity Searches, Docking) safety_panel Broad Panel Screening (e.g., SafetyScreen™ 44/98) Single High Concentration in_silico->safety_panel Promising Candidates lit_review Literature Review (Scaffold-specific Off-Targets) lit_review->safety_panel dose_response Dose-Response Assays (IC50 / Ki Determination for 'Hits') safety_panel->dose_response Identified 'Hits' (e.g., >50% Inhibition) no_hits no_hits safety_panel->no_hits Clean Profile cellular_assay Cellular/Functional Assays (Confirming Biological Effect) dose_response->cellular_assay Potent Off-Targets (Sub-micromolar) low_potency low_potency dose_response->low_potency Low Potency Hits (Monitor) decision decision cellular_assay->decision Go / No-Go Decision no_hits->decision low_potency->decision

Caption: Visual representation of the selectivity window calculation.

Conclusion

The cross-reactivity analysis of a novel compound like 2-Isobutyl-1H-imidazole-4-carboxylic acid is a critical, multi-faceted process that underpins a successful preclinical safety assessment. [13]By employing a phased strategy that combines in silico predictions, broad panel screening, and quantitative functional follow-up, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach not only satisfies regulatory expectations but, more importantly, enables the selection of drug candidates with the highest probability of becoming safe and effective medicines. [1][2]Comparing a lead candidate against alternatives using metrics like the selectivity window provides the objective evidence needed to prioritize resources and advance the most promising molecules toward the clinic.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective.
  • WuXi AppTec. (n.d.). In Vitro Safety Pharmacology Profiling.
  • ICE Bioscience. (n.d.). Safety Pharmacology Services.
  • Fiveable. (2025, August 15). Selectivity Definition.
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
  • Lynch, J. J., et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG?. Journal of Pharmacological and Toxicological Methods, 59(2), 61-75.
  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design.
  • Dooms-Goossens, A., et al. (1995). Contact allergy to ketoconazole cross-sensitive to miconazole.
  • Trosset, J. Y., & Vodovar, N. (2003). Rational approaches to improving selectivity in drug design. Therapeutic Drug Monitoring, 25(1), 28-42.
  • MilliporeSigma. (n.d.). Drug Activity and Drug Specificity.
  • Dooms-Goossens, A., et al. (1995). Contact allergy to imidazoles used as antimycotic agents.
  • Infinix Bio. (2026, February 6). Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development.
  • Krasowski, M. D., et al. (2011). Chemoinformatic methods for predicting interference in drug of abuse/toxicology immunoassays. Clinical Chemistry, 57(7), 1097-1106.
  • Keysser, C. H. (1976). Preclinical safety testing of new drugs.
  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Gupta, L. K., & Kumar, B. (2008). Fixed drug eruption with ornidazole having cross-sensitivity to secnidazole but not to other nitro-imidazole compounds: a case report. Journal of Medical Case Reports, 2, 336.
  • Therapeutic Goods Administration (TGA). (2024, December 12). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals.
  • Altasciences. (n.d.). Planning Your Preclinical Assessment.
  • Raulin, C., & Frosch, P. J. (1988). Contact allergy to imidazole antimycotics.
  • Sharma, D., et al. (2021). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. Journal of Molecular Structure, 1244, 130953.
  • Johnson-Davis, K. L., & McMillin, G. A. (2015). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of Analytical Toxicology, 39(2), 103-110.
  • Moore, C., et al. (2019). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • Kumar, A., et al. (2013). IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY.
  • Moore, C., et al. (2019). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • Cook, S., et al. (2018).
  • Bell, S. C., et al. (1988). Synthesis and oral antiallergic activity of carboxylic acids derived from imidazo[2,1-c]b[15][16]enzoxazines, etc. Journal of Medicinal Chemistry, 31(6), 1098-1115.

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
  • Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-269.
  • Kaur, H., & Singh, J. (2019). “Imidazole: A Versatile scaffold for Biological Activity”.

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Validation

A Comparative Guide to Confirming the Binding Affinity of 2-Isobutyl-1H-imidazole-4-carboxylic Acid to Protein Kinases

For researchers, scientists, and drug development professionals, the accurate characterization of a small molecule's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate characterization of a small molecule's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of key biophysical methods to determine the binding affinity of a novel compound, 2-Isobutyl-1H-imidazole-4-carboxylic acid . Given that the imidazole scaffold is a privileged structure in kinase inhibitor design, we will use the well-characterized Proto-oncogene tyrosine-protein kinase Src (c-Src) as a representative target for illustrating these methodologies.[1][2][3][4]

This document is structured to provide not just protocols, but the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to binding affinity determination.

Introduction to the Challenge: Characterizing a Novel Imidazole Derivative

2-Isobutyl-1H-imidazole-4-carboxylic acid is a small molecule with structural motifs that suggest potential interaction with ATP-binding sites of protein kinases. The imidazole ring can form crucial hydrogen bonds, while the isobutyl group may occupy hydrophobic pockets, and the carboxylic acid can act as a hydrogen bond donor or acceptor.[4]

The central challenge is to move from structural hypothesis to quantitative data. Which protein kinases does it bind to, and with what affinity? Answering this requires a multi-faceted experimental approach. c-Src kinase is an ideal model target as it is a non-receptor tyrosine kinase frequently over-expressed in various cancers, and its inhibition is a validated therapeutic strategy.[5][6]

This guide will compare three gold-standard techniques for characterizing such interactions:

  • Surface Plasmon Resonance (SPR) for detailed kinetic analysis.

  • Isothermal Titration Calorimetry (ITC) for a complete thermodynamic profile.

  • Fluorescence Polarization (FP) for a high-throughput competitive binding assessment.

cluster_prep Preparation cluster_assays Binding Affinity Determination cluster_data Data Analysis & Comparison Compound 2-Isobutyl-1H-imidazole- 4-carboxylic acid SPR Surface Plasmon Resonance (SPR) Compound->SPR ITC Isothermal Titration Calorimetry (ITC) Compound->ITC FP Fluorescence Polarization (FP) Assay Compound->FP Protein c-Src Kinase Expression & Purification Protein->SPR Protein->ITC Protein->FP Kinetics Kinetics (kon, koff, KD) SPR->Kinetics Thermo Thermodynamics (KD, ΔH, ΔS, n) ITC->Thermo Potency Inhibitory Potency (IC50, Ki) FP->Potency Comparison Comparative Analysis & Validation Kinetics->Comparison Thermo->Comparison Potency->Comparison

Caption: Overall workflow for characterizing the binding affinity of a novel compound.

A Head-to-Head Comparison of Key Binding Assays

The choice of assay is critical and depends on the specific questions being asked—be it the speed of binding, the thermodynamic drivers, or high-throughput screening compatibility.

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Fluorescence Polarization (FP) Assay
Principle Measures changes in refractive index on a sensor chip as analyte binds to an immobilized ligand.[7]Measures the heat released or absorbed during a binding event in solution.[8]Measures changes in the rotational speed of a fluorescent probe upon binding to a larger molecule.[9]
Key Outputs Kinetic rate constants (k_on, k_off), Equilibrium dissociation constant (K_D).[10]Equilibrium dissociation constant (K_D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[8]Inhibition constant (IC_50), Competitive inhibition constant (K_i).[11]
Advantages Real-time, label-free, provides kinetic information, high sensitivity.[12][13]Label-free, in-solution, provides a complete thermodynamic profile, universal applicability.[8][14]High-throughput, homogeneous (no-wash) format, sensitive, requires small sample amounts.[9][15]
Disadvantages Requires immobilization of one binding partner which may affect activity, potential for mass transport limitations.[10]Requires larger amounts of sample, lower throughput, sensitive to buffer mismatches.[16]Requires a suitable fluorescent probe, indirect measurement of binding, potential for compound interference.
Best For Detailed mechanistic studies, understanding binding kinetics and residence time.Lead validation and optimization, understanding the thermodynamic drivers of binding.High-throughput screening (HTS) of compound libraries, determining relative potency.

Experimental Protocols & Data Interpretation

Here we provide detailed, self-validating protocols for determining the binding of 2-Isobutyl-1H-imidazole-4-carboxylic acid to c-Src kinase.

Surface Plasmon Resonance (SPR)

Rationale: SPR is chosen to provide a detailed kinetic profile of the interaction. By immobilizing the c-Src kinase, we can directly observe the association and dissociation of the small molecule in real-time. This provides not just the affinity (K_D), but also how quickly the compound binds (k_on) and how long it stays bound (residence time, 1/k_off), which are critical parameters for in vivo efficacy.[13]

cluster_setup Setup cluster_immob Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis A Select Sensor Chip (e.g., CM5) B Prepare Buffers (Immobilization & Running) A->B C Activate Surface (EDC/NHS) B->C D Immobilize c-Src Kinase (Amine Coupling) C->D E Deactivate Surface (Ethanolamine) D->E F Inject Compound Series (Association) E->F G Buffer Flow (Dissociation) F->G H Regeneration Pulse (e.g., Glycine-HCl) G->H I Reference Subtraction H->I J Fit Sensorgrams (e.g., 1:1 Langmuir) I->J K Determine kon, koff, KD J->K

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Step-by-Step Protocol:

  • Surface Preparation: A CM5 sensor chip is activated using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Immobilization: Recombinant c-Src kinase (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over one flow cell until the desired immobilization level (e.g., ~10,000 Resonance Units) is reached. A second flow cell is treated similarly but without the protein to serve as a reference.

  • Blocking: Remaining activated esters on both flow cells are blocked with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Binding Analysis:

    • A dilution series of 2-Isobutyl-1H-imidazole-4-carboxylic acid (e.g., 0.1 to 10 µM) in running buffer (e.g., HBS-EP+ with 2% DMSO) is prepared.

    • Each concentration is injected over the c-Src and reference surfaces for a set time (e.g., 120 seconds) to monitor association, followed by a buffer-only flow (e.g., 300 seconds) to monitor dissociation.[17]

  • Regeneration: If necessary, a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) is injected to remove any remaining bound compound.

  • Data Analysis: The reference-subtracted sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and the K_D.

Hypothetical Data Table:

Analytek_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
2-Isobutyl-1H-imidazole-4-carboxylic acid2.5 x 10⁵5.0 x 10⁻³20
Known Src Inhibitor (e.g., Dasatinib)8.0 x 10⁶1.6 x 10⁻³0.2
Isothermal Titration Calorimetry (ITC)

Rationale: ITC is the gold standard for thermodynamic characterization. It directly measures the heat change upon binding, providing the binding affinity (K_D) and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[8] This is performed in-solution, avoiding potential artifacts from immobilization. This information is invaluable for understanding the driving forces of the interaction, guiding lead optimization.

cluster_prep Preparation cluster_titration Titration cluster_control Control Experiment cluster_analysis Data Analysis A Prepare & Dialyze Protein and Compound in Identical Buffer B Degas Samples A->B C Load c-Src Kinase into Sample Cell B->C D Load Compound into Syringe C->D E Perform Serial Injections (e.g., 20 x 2 µL) D->E F Titrate Compound into Buffer Alone E->F G Subtract Heats of Dilution F->G H Fit Integrated Data to a Binding Isotherm G->H I Determine KD, ΔH, n H->I cluster_prep Preparation cluster_assay Assay cluster_read Measurement cluster_analysis Data Analysis A Prepare Assay Buffer B Select Fluorescent Tracer (Known Src Binder) A->B C Add c-Src Kinase & Tracer to Microplate Wells B->C D Add Dilution Series of Test Compound C->D E Incubate to Equilibrium D->E F Read Fluorescence Polarization (mP) E->F G Plot mP vs. [Compound] F->G H Fit to Sigmoidal Curve to Determine IC50 G->H I Calculate Ki (Cheng-Prusoff) H->I

Caption: Experimental workflow for a Fluorescence Polarization (FP) competition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of c-Src kinase, a fluorescent tracer (a known ligand of Src with a fluorophore attached), and a dilution series of 2-Isobutyl-1H-imidazole-4-carboxylic acid in assay buffer.

  • Assay Setup: In a microplate, add a fixed concentration of c-Src kinase and the fluorescent tracer to each well.

  • Competition: Add the dilution series of the test compound to the wells. Include controls for high polarization (no competitor) and low polarization (no kinase). [9]4. Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.

  • Data Analysis: Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_50 value. The K_i can then be calculated using the Cheng-Prusoff equation, which requires the K_D of the fluorescent tracer.

Hypothetical Data Table:

CompoundIC_50 (nM)K_i (nM)
2-Isobutyl-1H-imidazole-4-carboxylic acid5022
Known Src Inhibitor0.80.35

Synthesizing the Results: A Holistic View

By employing these three distinct yet complementary techniques, a comprehensive understanding of the binding characteristics of 2-Isobutyl-1H-imidazole-4-carboxylic acid can be achieved.

  • Cross-Validation: The K_D values obtained from SPR and ITC should be in close agreement. A significant discrepancy might suggest issues with protein activity upon immobilization (SPR) or the presence of a non-1:1 binding stoichiometry.

  • Mechanism of Action: The K_i from the FP assay should correlate with the K_D values. This confirms that the compound's inhibitory activity is a direct result of its binding to the kinase active site.

  • Structure-Activity Relationship (SAR) Insights: The thermodynamic data from ITC (ΔH and ΔS) provide deep insights into the nature of the binding. For instance, a large negative ΔH suggests strong hydrogen bonding and van der Waals interactions are at play. This information is critical for medicinal chemists to rationally design more potent and selective analogues.

This guide provides a robust framework for the rigorous characterization of novel small molecules. By understanding the causality behind experimental choices and integrating data from orthogonal methods, researchers can confidently advance promising compounds through the drug discovery pipeline.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). MDPI. Retrieved from [Link]

  • A putative binding pocket containing an amino acid residue is shown in... (n.d.). ResearchGate. Retrieved from [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI. Retrieved from [Link]

  • Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Validation of an allosteric binding site of Src kinase identified by unbiased ligand binding simulations. (2022). Nature Communications. Retrieved from [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). Journal of Biomolecular Screening. Retrieved from [Link]

  • Validation of an Allosteric Binding Site of Src Kinase Identified by Unbiased Ligand Binding Simulations. (2022). bioRxiv. Retrieved from [Link]

  • Proto-oncogene tyrosine-protein kinase Src. (n.d.). Wikipedia. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). Analytical Biochemistry. Retrieved from [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad. Retrieved from [Link]

  • Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Isothermal titration calorimetry. (2016). CureFFI.org. Retrieved from [Link]

  • Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. (2020). Molecules. Retrieved from [Link]

  • Surface plasmon resonance. (n.d.). University of Glasgow. Retrieved from [Link]

  • BindingDB Search Results. (n.d.). BindingDB. Retrieved from [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). Analytical Biochemistry. Retrieved from [Link]

  • An Introduction to Surface Plasmon Resonance. (2023). Technology Networks. Retrieved from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved from [Link]

  • Development of a highly selective c-Src kinase inhibitor. (2013). ACS Chemical Biology. Retrieved from [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018). Nature Communications. Retrieved from [Link]

  • Selective and potent PROTAC degraders of c-Src kinase. (n.d.). ChemRxiv. Retrieved from [Link]

  • Encounter complexes and hidden poses of kinase-inhibitor binding on the free-energy landscape. (2019). PNAS. Retrieved from [Link]

  • Isothermal Titration Calorimetry ITC. (2025). protocols.io. Retrieved from [Link]

  • Enthalpy Screening by Isothermal Titration Calorimetry. (n.d.). TA Instruments. Retrieved from [Link]

Sources

Comparative

Optimizing Imidazole Scaffolds: A Comparative Guide to 2-Isobutyl-1H-imidazole-4-carboxylic Acid and Its Analogs

Topic: Comparative Guide to 2-Isobutyl-1H-imidazole-4-carboxylic Acid Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the optim...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to 2-Isobutyl-1H-imidazole-4-carboxylic Acid Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the optimization of heterocyclic drugs, the imidazole ring remains a privileged scaffold due to its ability to act as a hydrogen bond donor/acceptor and coordinate metals. However, the physicochemical success of an imidazole-based lead often hinges on the substituent at the C2 position.

This guide provides a technical comparison of 2-Isobutyl-1H-imidazole-4-carboxylic acid (CAS 1211537-64-2) against its linear and lower-molecular-weight analogs (2-Methyl, 2-Propyl, 2-n-Butyl). We analyze the structural implications of the isobutyl group—specifically its role in enhancing metabolic stability and filling hydrophobic pockets without the entropic penalty of longer linear chains—and provide validated protocols for its integration into drug discovery workflows.

Part 1: Strategic Rationale & SAR Logic

The selection of the 2-isobutyl moiety over standard linear alkyls (n-propyl, n-butyl) is rarely arbitrary; it is a calculated decision to modulate Steric Bulk (Es) and Lipophilicity (LogP) while mitigating metabolic liabilities.

1. The "Branching" Advantage
  • Metabolic Stability: Linear alkyl chains (e.g., n-butyl) are susceptible to

    
    -oxidation and 
    
    
    
    -oxidation. The branching of the isobutyl group at the
    
    
    -carbon hinders these enzymatic pathways, potentially extending the half-life (
    
    
    ) of the parent compound.
  • Hydrophobic Pocket Fill: In targets like Angiotensin II receptors (AT1) or p38 MAP kinase, the binding pocket often accommodates a hydrophobic volume. The isobutyl group provides a "globular" hydrophobic volume that can achieve higher Van der Waals contact efficiency than a flexible linear chain, which suffers a higher entropic penalty upon binding.

2. Comparative Metrics

The following table contrasts the 2-isobutyl analog with its primary competitors in Structure-Activity Relationship (SAR) studies.

Table 1: Physicochemical Comparison of 2-Alkyl-1H-imidazole-4-carboxylic Acids

Feature2-Isobutyl Analog 2-Propyl Analog2-n-Butyl Analog2-Methyl Analog
CAS Number 1211537-64-2 58954-22-6 (Dicarb)1378887-90-1 (Ethyl ester)1457-58-5
Steric Bulk (Taft Es) -2.17 (High) -1.60 (Medium)-1.63 (Medium)-1.24 (Low)
Calc. LogP (cLogP) ~1.85 ~1.45~1.90~0.65
Rotatable Bonds 2 230
Primary Application Steric Probe / Biofilm AT1 Antagonists (Olmesartan)AT1 AntagonistsFragment Screening
Metabolic Risk Low (Branched) Medium (Linear)High (

-oxidation)
Low

Analyst Note: Choose the 2-Isobutyl analog when the 2-Propyl chain (standard in Olmesartan) shows insufficient potency or when the n-Butyl chain introduces metabolic instability.

Part 2: Experimental Protocols

To ensure reproducibility, we recommend a self-validating synthesis route. While many catalogs supply the material, de novo synthesis allows for late-stage isotopologue introduction or derivative generation.

Protocol A: Synthesis via Cyclocondensation (The Paal-Knorr Variation)

This protocol yields 2-substituted imidazole-4-carboxylates with high regioselectivity.

Reagents:

  • Isovaleramidine hydrochloride (Precursor for isobutyl group)

  • Ethyl bromopyruvate (Electrophile)

  • Potassium Hydrogen Carbonate (

    
    )
    
  • Solvent: THF/Water (1:1)

Step-by-Step Workflow:

  • Amidine Activation: Dissolve Isovaleramidine HCl (10 mmol) in THF/Water. Add

    
     (40 mmol) and stir at 0°C for 15 min to liberate the free base.
    
  • Cyclization: Dropwise add Ethyl bromopyruvate (11 mmol) over 30 minutes. The exotherm indicates reaction initiation.

  • Dehydration: Heat the mixture to reflux (70°C) for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The intermediate hydroxy-imidazoline will convert to the aromatic imidazole.

  • Saponification: To obtain the free acid (CAS 1211537-64-2), treat the ethyl ester with 1M LiOH in MeOH/Water for 2 hours at RT.

  • Validation: Acidify to pH 4. The product precipitates. Recrystallize from Ethanol.

    • QC Check:

      
       NMR should show a doublet at 
      
      
      
      0.9 (isobutyl
      
      
      ) and a singlet at
      
      
      7.6-7.8 (Imidazole C5-H).
Protocol B: Coupling for SAR Library Generation

Objective: Attach the scaffold to an amine (R-NH2) to test biological activity.

  • Activation: Dissolve 2-Isobutyl-1H-imidazole-4-carboxylic acid in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 min.

  • Coupling: Add the amine substrate. Stir for 12h at RT.

  • Note: The N1-H of the imidazole does not require protection during HATU coupling if the stoichiometry is controlled, but transient protection (Trityl) is recommended for high-yield scale-up.

Part 3: Visualizations & Logic Pathways
Diagram 1: Synthetic Logic & Mechanism

This diagram illustrates the causality in the synthesis protocol, highlighting the critical dehydration step that establishes aromaticity.

SynthesisPathway Start Isovaleramidine HCl (Isobutyl Source) Inter Intermediate: Hydroxy-imidazoline Start->Inter + KHCO3, THF/H2O Reagent Ethyl Bromopyruvate (C3 Synthon) Reagent->Inter Product Ethyl 2-isobutyl-1H- imidazole-4-carboxylate Inter->Product Reflux (-H2O) Aromatization Final 2-Isobutyl-1H-imidazole- 4-carboxylic acid Product->Final LiOH Hydrolysis Saponification

Caption: Step-wise cyclocondensation mechanism converting isovaleramidine to the target imidazole scaffold.

Diagram 2: SAR Decision Tree (Selection Logic)

Use this logic flow to determine when to deploy the 2-isobutyl analog versus linear alternatives.

SARLogic Start Lead Optimization: Imidazole Core Check1 Is the 2-position binding pocket large? Start->Check1 BranchSmall Use 2-Methyl (Low Lipophilicity) Check1->BranchSmall No (Steric Clash) BranchLarge Check Metabolic Stability of Alkyl Chain Check1->BranchLarge Yes (Hydrophobic) CheckMetab Is n-Butyl/n-Propyl rapidly oxidized? BranchLarge->CheckMetab SolLinear Use 2-Propyl / 2-Butyl (Standard ARB motif) CheckMetab->SolLinear No (Stable) SolBranched Use 2-ISOBUTYL (Blocks Beta-Oxidation) CheckMetab->SolBranched Yes (Unstable)

Caption: Decision matrix for selecting 2-alkyl substituents based on binding pocket size and metabolic liability.

Part 4: References
  • Yanagisawa, H., et al. "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids."[1] Journal of Medicinal Chemistry, 1996.

    • Context: Establishes the foundational SAR for 2-alkyl-imidazole-4-carboxylic acids in drug design, comparing propyl, butyl, and branched chains.

  • BenchChem. "2-Isobutyl-1H-imidazole-4-carboxylic acid Product Data." BenchChem Database.

    • Context: Verification of chemical availability and physical properties for CAS 1211537-64-2.

  • Steenackers, H. P., et al. "Structure-Activity Relationship of 2-Substituted Aminoimidazoles as Biofilm Inhibitors." Journal of Medicinal Chemistry, 2011.

  • Bidepharm. "2-Isobutyl-1H-imidazole-4-carboxylic acid COA and MSDS." Bidepharm Catalog.

    • Context: Technical specifications and purity standards for the research chemical.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Isobutyl-1H-imidazole-4-carboxylic acid

[1] Executive Hazard Analysis 2-Isobutyl-1H-imidazole-4-carboxylic acid (CAS: 91147-03-6 / Derivatives) is a critical intermediate, often utilized in the synthesis of angiotensin II receptor antagonists (e.g., Telmisarta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Hazard Analysis

2-Isobutyl-1H-imidazole-4-carboxylic acid (CAS: 91147-03-6 / Derivatives) is a critical intermediate, often utilized in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan).[1] As a researcher, you must look beyond the standard Safety Data Sheet (SDS).

This compound presents a dual-threat profile :

  • Physical Hazard (Dust): As a crystalline solid, it is prone to electrostatic charging.[1] The resulting airborne dust is a potent respiratory irritant (H335) and can cause severe eye damage (H318/H319) due to the acidic carboxyl moiety combined with the basic imidazole ring.[1]

  • Chemical Permeation: The isobutyl group increases the molecule's lipophilicity compared to bare imidazole. This enhances its ability to penetrate the stratum corneum (outer skin layer), making skin contact significantly more hazardous than with hydrophilic organic acids.[1]

Core Directive: Treat this substance as a Corrosive Solid with high respiratory toxicity potential.

The PPE Shield: Selection & Rationale

Standard "lab safety" is insufficient. The following PPE matrix is designed to counter the specific lipophilic and acidic nature of this compound.

PPE Specification Matrix
Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Hand Protection Double Nitrile (NBR) [1]• Inner: 4 mil (Disposable)[1]• Outer: 5-8 mil (Extended Cuff)Why Nitrile? Latex degrades rapidly against organic acids.[1] The isobutyl chain requires the chemical resistance of acrylonitrile butadiene (Nitrile).Why Double? The outer glove protects against mechanical abrasion during weighing; the inner glove prevents skin contact during doffing.
Ocular Defense Indirect Vented Goggles (ANSI Z87.1 / EN 166)Why not Safety Glasses? Powder drift is unpredictable.[1] Safety glasses leave gaps.[1] The acidic dust, upon contact with ocular moisture, lowers pH rapidly, risking corneal opacity.[1] Goggles provide a sealed environment.[1]
Respiratory N95 (Minimum) or P100 (If outside Fume Hood)Particle Size: Micronized synthetic intermediates often bypass surgical masks.[1] If the Fume Hood sash is compromised, a P100 filter is required to block fine particulates.[1]
Body Shielding Tyvek® Lab Coat orCotton with Rubber ApronStatic Control: Synthetic clothes generate static, attracting the powder. Cotton is preferred for static dissipation, but Tyvek offers superior chemical impermeability.[1]

Engineering Controls: The Primary Barrier

PPE is your last line of defense. Your primary defense is the Chemical Fume Hood .

  • Face Velocity: Ensure 0.5 m/s (100 fpm).

  • Sash Height: Keep at the working height (approx. 18 inches).

  • Static Mitigation: Use an ionizing bar or anti-static gun inside the hood if the powder is "fly-away."[1] This prevents the powder from repelling off the spatula and onto your gloves/sleeves.[1]

Operational Protocol: Weighing & Transfer

This self-validating workflow minimizes exposure during the highest-risk phase: handling the dry solid.[1]

Step-by-Step Methodology
  • Pre-Operational Check:

    • Verify Fume Hood flow.[1]

    • Don PPE (Order: Coat

      
       Mask 
      
      
      
      Goggles
      
      
      Gloves).[1]
    • Place a dark-colored spill mat in the hood (White powder is invisible on white spill pads).[1]

  • Weighing (The Critical Step):

    • Never weigh this compound on an open bench.[1]

    • Use a closed-vessel weighing technique:

      • Tare the receiving vial with its cap on.

      • Open vial, add solid, recap.

      • Re-weigh.[1]

    • Why? This eliminates the "open transfer" of dust across the balance pan.

  • Solubilization:

    • Add solvent (typically DMSO, Methanol, or dilute Acid/Base) immediately.[1]

    • Safety Note: Once in solution, the respiratory risk drops, but the permeation risk increases .[1] Do not touch the vial exterior with contaminated gloves.[1]

  • Decontamination:

    • Wipe the balance area with a 5% Sodium Bicarbonate solution (neutralizes the carboxylic acid) followed by water.[1]

    • Validation: The dark spill mat allows you to visually confirm all white dust residues are removed.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Solid Reagent Handling CheckHood Check Fume Hood (>100 fpm) Start->CheckHood PPE_Check PPE Verification: Double Nitrile + Goggles CheckHood->PPE_Check Quantity Quantity > 10g? PPE_Check->Quantity Standard_Weigh Standard Weighing (Spatula to Vial) Quantity->Standard_Weigh No Closed_Weigh Closed Loop Weighing (Solid Addition Funnel) Quantity->Closed_Weigh Yes (High Dust Risk) Solubilization Solubilization (DMSO/MeOH) Standard_Weigh->Solubilization Closed_Weigh->Solubilization Spill_Check Spill Check: Dark Mat Inspection Solubilization->Spill_Check Waste Disposal: Solid Hazardous Waste Spill_Check->Waste

Figure 1: Operational workflow for handling 2-Isobutyl-1H-imidazole-4-carboxylic acid, differentiating protocols based on quantity to minimize dust exposure.[1]

Waste Disposal & Emergency Response

Waste Segregation

Due to the amphoteric nature (Imidazole ring = Basic; Carboxylic Acid = Acidic), this compound can buffer aqueous waste streams, potentially causing unexpected heating or precipitation if mixed with strong concentrated acids.[1]

  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Imidazole Derivative."[1]

  • Liquid Waste: Segregate into "Organic Waste" (if dissolved in DMSO/MeOH).[1] Do not mix with Oxidizers (e.g., Nitric Acid) as imidazoles can form unstable nitrated species under extreme conditions.[1]

Emergency Procedures
  • Eye Contact: Flush immediately for 15 minutes.[2][3][4] Do not wait. The acidic nature can cause rapid protein denaturation in the eye.[1]

  • Skin Contact: Wash with soap and water.[2][3][5][6][7] Avoid using alcohol-based hand sanitizers immediately after exposure, as alcohols can increase the solubility and penetration of the isobutyl moiety into the skin.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards - Imidazole.[1] Centers for Disease Control and Prevention.[1] [Link][1]

  • PubChem. Compound Summary for CID 122020 (2-propyl-1H-imidazole-4-carboxylic acid - Structural Analog). National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] United States Department of Labor.[1] [Link]

Sources

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